MF-438
Description
Properties
IUPAC Name |
2-methyl-5-[6-[4-[2-(trifluoromethyl)phenoxy]piperidin-1-yl]pyridazin-3-yl]-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5OS/c1-12-23-26-18(29-12)15-6-7-17(25-24-15)27-10-8-13(9-11-27)28-16-5-3-2-4-14(16)19(20,21)22/h2-7,13H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUJDKDVOZVALT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2=NN=C(C=C2)N3CCC(CC3)OC4=CC=CC=C4C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921605-87-0 | |
| Record name | MF-438 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0921605870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MF-438 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HI3FN320OX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Anti-Neoplastic Activity of MF-438: A Technical Guide to its Mechanism of Action
For Immediate Release
This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the anti-cancer effects of MF-438, a potent and orally bioavailable small molecule inhibitor. Primarily targeting Stearoyl-CoA Desaturase 1 (SCD1), this compound disrupts critical lipid metabolic pathways essential for cancer cell proliferation, survival, and stemness. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and targeted therapeutics.
Core Mechanism: Inhibition of Stearoyl-CoA Desaturase 1 (SCD1)
This compound is a thiadiazole-pyridazine derivative that acts as a highly potent inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][2] SCD1 is a critical enzyme in fatty acid metabolism, catalyzing the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs), primarily oleic acid (18:1) and palmitoleic acid (16:1), from their saturated fatty acid (SFA) precursors, stearoyl-CoA and palmitoyl-CoA, respectively.[3]
Cancer cells frequently exhibit upregulated de novo fatty acid synthesis, with elevated SCD1 expression being a hallmark of various malignancies and often correlating with aggressive disease and poor prognosis.[4][5] These MUFAs are vital for cancer cells as they are incorporated into phospholipids for membrane biogenesis, stored as energy in lipid droplets, and used as signaling molecules.[6] By inhibiting SCD1, this compound blocks MUFA production, leading to an accumulation of SFAs. This alteration in the SFA/MUFA ratio disrupts cellular homeostasis, triggers endoplasmic reticulum (ER) stress, impairs membrane fluidity, and ultimately leads to cancer cell death.[3][4]
Quantitative Data: Potency and Cellular Sensitivity
This compound demonstrates high potency at both the enzymatic and cellular levels. Its inhibitory activity is particularly pronounced in cancer cells grown in three-dimensional (3D) spheroid cultures, which more closely mimic the tumor microenvironment and are enriched in cancer stem cells (CSCs).
| Target/Model System | Cell Line(s) | Condition | IC50 / ED50 | Reference |
| Rat SCD1 (rSCD1) | N/A | Cell-free enzymatic assay | 2.3 nM | [7][8] |
| Human Lung Cancer | MPEDCC, NCI-H460 | 2D Adherent Culture | 20 - 50 µM | [1] |
| Human Lung Cancer | Pe o/11, NCI-H460 | 3D Spheroid Culture | < 1 µM | [1] |
| Mouse Model | N/A | In vivo liver PD assay | 1 - 3 mg/kg | [9] |
Primary Biological Impact: Selective Targeting of Cancer Stem Cells
A crucial aspect of this compound's mechanism is its profound efficacy against cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, metastasis, and therapeutic resistance.[10]
-
Inhibition of Spheroid Formation: Treatment with this compound dramatically reduces the ability of cancer cells, particularly those from lung cancer, to form spheroids, a key characteristic of CSCs. This effect is over 100-fold more potent in spheroid cultures compared to conventional 2D adherent cultures.[1]
-
Downregulation of Stemness Markers: The compound significantly downregulates the expression and activity of established CSC markers, including ALDH1A1, OCT4, and Nanog.[1][11]
-
Induction of Apoptosis in CSCs: Co-immunostaining experiments have shown that this compound selectively induces apoptosis in the ALDH1A1-positive cell population, directly targeting the CSC pool.[1]
The specificity of this action is confirmed by rescue experiments, where the addition of oleate, the main product of SCD1, partially reverses the inhibitory effects of this compound on spheroid formation.[1][11]
Key Signaling Pathways Modulated by this compound
The inhibition of SCD1 by this compound initiates a cascade of downstream effects on several oncogenic signaling pathways crucial for CSC maintenance and tumor progression.
The accumulation of SFAs resulting from SCD1 inhibition leads to the degradation of YAP and TAZ, the key downstream effectors of the Hippo pathway.[4] This pathway is a critical regulator of organ size and stem cell biology, and its dysregulation is common in cancer. The degradation of YAP/TAZ impairs the formation of spheroids and reduces cancer cell stemness.[4]
References
- 1. Stearoyl-CoA desaturase-1 is a key factor for lung cancer-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of a potent and orally bioavailable SCD inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound ≥99% (HPLC), Stearoyl-CoA Desaturase 1 (SCD1) inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
The Role of MF-438 in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MF-438 is a potent and orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a critical enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), primarily oleate and palmitoleate. This desaturation step is a rate-limiting process in the biosynthesis of triglycerides, cholesterol esters, and phospholipids. The activity of SCD1 is implicated in various pathological conditions, including metabolic diseases such as obesity and non-alcoholic fatty liver disease (NAFLD), as well as in the proliferation and survival of cancer cells. This compound, by targeting SCD1, offers a valuable pharmacological tool for investigating the roles of this enzyme and as a potential therapeutic agent. This technical guide provides an in-depth overview of this compound, its mechanism of action, relevant signaling pathways, quantitative data from key studies, and detailed experimental protocols.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by directly inhibiting the enzymatic activity of SCD1. This inhibition leads to a shift in the cellular lipid profile, characterized by a decrease in MUFAs and an accumulation of SFAs. This alteration in the SFA/MUFA ratio has profound effects on cellular signaling and function.
Key Signaling Pathways Modulated by this compound
-
SREBP-1c Pathway: Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) is a master transcriptional regulator of lipogenesis, and its expression is induced by insulin. SREBP-1c activates the transcription of genes involved in fatty acid synthesis, including SCD1. By inhibiting SCD1, this compound can indirectly influence the feedback loops that regulate SREBP-1c activity.[1][2]
-
AMPK Pathway: AMP-activated protein kinase (AMPK) is a crucial energy sensor that, when activated, promotes catabolic processes like fatty acid oxidation and inhibits anabolic processes like lipogenesis. Inhibition of SCD1 has been shown to lead to the activation of AMPK, contributing to the anti-lipogenic effects of this compound.[3]
-
AKT/mTOR Pathway: The PI3K/AKT/mTOR signaling pathway is central to cell growth, proliferation, and survival. SCD1 activity has been linked to the activation of this pathway in cancer cells. By reducing the levels of MUFAs, this compound can attenuate AKT and mTOR signaling, thereby inhibiting cancer cell proliferation.[4]
Diagram of the SCD1-Mediated Lipid Metabolism Pathway and the Impact of this compound
Caption: The role of SCD1 in converting saturated to monounsaturated fatty acids and its inhibition by this compound.
Diagram of the Interplay between SCD1, SREBP-1c, and AMPK Signaling
Caption: The regulatory feedback loops involving SCD1, SREBP-1c, and AMPK, and the effect of this compound.
Quantitative Data
The following tables summarize the quantitative data on the effects of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line/System | Endpoint | This compound Concentration | Result | Citation(s) |
| SCD1 Enzyme Inhibition | Rat SCD1 (rSCD1) | IC50 | 2.3 nM | Potent inhibition of SCD1 enzymatic activity. | [5] |
| Cell Viability | NCI-H460 (NSCLC) | IC50 | 20-50 µM | High resistance in adherent cultures. | [6] |
| Spheroid Formation | NCI-H460 (NSCLC) | Inhibition of spheroid formation | 1 µM | Significant reduction in spheroid formation. | [6] |
| Apoptosis | Pe o/11 (NSCLC spheroids) | Annexin V positive cells | 1 µM (72h) | Significant increase in apoptosis. | [6] |
| Macrophage Differentiation | Human peripheral blood monocytes | Percentage of macrophages | 1 µM | ~3-fold reduction in pf-latanoprost induced macrophage differentiation (from 33.6% to 13.5%). | [7][8] |
| SCD1 Protein Levels | Human peripheral blood monocytes | SCD1 concentration (ng/mL) | 1 µM | ~7-fold decrease in SCD1 concentration in the presence of pf-latanoprost (from 7.8±0.3 to 0.9±0.02). | [7][8] |
| Cell Viability | Ovarian Cancer Cells | CCK-8 Assay | 1-10 µM | Dose-dependent decrease in cell viability. | [9] |
Table 2: In Vivo Data for this compound
| Animal Model | Study Type | Dosing | Endpoint | Result | Citation(s) |
| Mouse | Pharmacodynamics (PD) | Oral (p.o.) | ED50 (liver) | 1-3 mg/kg | [10] |
| Mouse (NSCLC xenograft) | Tumor Growth | Subcutaneous injection of cells pre-treated with this compound | Tumor Volume | Strongly decreased tumorigenic potential. | [6] |
| Mouse (Anaplastic thyroid carcinoma xenograft) | Tumor Growth | Combination with carfilzomib | Tumor Growth | Significant inhibition of tumor growth. | [11] |
Experimental Protocols
In Vivo Mouse Liver Pharmacodynamic Assay for SCD1 Inhibition
This protocol is designed to assess the in vivo efficacy of an SCD1 inhibitor like this compound by measuring the desaturation index in the liver.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Anesthesia (e.g., isoflurane)
-
Lipid extraction solvents (e.g., chloroform:methanol 2:1)
-
Gas chromatography-mass spectrometry (GC-MS) equipment
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.
-
Dosing:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 1, 3, 10 mg/kg).
-
Administer a single oral dose of this compound or vehicle to the mice via oral gavage.
-
-
Tissue Collection:
-
At a predetermined time point post-dosing (e.g., 4, 8, or 24 hours), euthanize the mice by CO2 asphyxiation followed by cervical dislocation.
-
Immediately collect the liver and snap-freeze it in liquid nitrogen. Store at -80°C until analysis.
-
-
Lipid Extraction and Fatty Acid Analysis:
-
Homogenize a portion of the frozen liver tissue.
-
Extract total lipids using a method such as the Folch procedure (chloroform:methanol).
-
Prepare fatty acid methyl esters (FAMEs) from the lipid extract by transesterification.
-
Analyze the FAMEs by GC-MS to determine the relative amounts of different fatty acids.
-
-
Data Analysis:
-
Calculate the desaturation index as the ratio of the peak area of a monounsaturated fatty acid to its corresponding saturated fatty acid (e.g., C16:1/C16:0 or C18:1/C18:0).
-
Compare the desaturation indices between the vehicle-treated and this compound-treated groups to determine the in vivo inhibitory effect.
-
Workflow Diagram for In Vivo Pharmacodynamic Assay
Caption: Step-by-step workflow for assessing the in vivo pharmacodynamic effect of this compound in mouse liver.
Spheroid Formation Assay
This protocol is used to evaluate the effect of this compound on the ability of cancer cells to form three-dimensional spheroids, a measure of anchorage-independent growth and a characteristic of cancer stem-like cells.
Materials:
-
Cancer cell line (e.g., NCI-H460)
-
Complete cell culture medium
-
Ultra-low attachment 96-well plates
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Prepare a single-cell suspension in complete medium at a density of 1,000-5,000 cells per 100 µL.
-
Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%).
-
Add the desired concentrations of this compound or vehicle (DMSO) to the wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 7-12 days to allow for spheroid formation.
-
-
Assessment:
-
Visually inspect the spheroids for size and morphology using a microscope.
-
Measure cell viability using a 3D-compatible assay like CellTiter-Glo® 3D according to the manufacturer's instructions.
-
-
Data Analysis:
-
Quantify the number and size of spheroids per well.
-
Calculate the percentage of viable cells in the this compound-treated wells relative to the vehicle-treated controls.
-
Workflow Diagram for Spheroid Formation Assay
Caption: A simplified workflow for conducting a spheroid formation assay to test the effect of this compound.
Macrophage Differentiation and Polarization Assay
This protocol details the differentiation of human peripheral blood monocytes into macrophages and their subsequent polarization, and how to assess the effect of this compound on this process.[7]
Materials:
-
Human peripheral blood monocytes
-
Basal culture medium (e.g., RPMI-1640 with 10% FBS)
-
Reagents for M1 polarization: Lipopolysaccharide (LPS) and Interferon-gamma (IFNγ)
-
Reagent for M2 polarization: Interleukin-4 (IL-4)
-
This compound (dissolved in DMSO)
-
ELISA kit for SCD1 quantification
-
Microscope for cell counting
Procedure:
-
Monocyte Culture:
-
Culture human peripheral blood monocytes in a 24-well plate at a density of 1.5 x 10^5 cells per well in basal medium.
-
-
Treatment Groups:
-
Negative Control: Basal medium only.
-
M1 Positive Control: Basal medium supplemented with LPS (e.g., 100 ng/mL) and IFNγ (e.g., 20 ng/mL).
-
M2 Positive Control: Basal medium supplemented with IL-4 (e.g., 20 ng/mL).
-
Test Group: Basal medium with an inducing agent (e.g., pf-latanoprost) and this compound (final concentration 1 µM).
-
Inducing Agent Control: Basal medium with the inducing agent only.
-
-
Differentiation and Treatment:
-
Culture the cells for 7 days to allow for differentiation into macrophages.
-
Exchange 50% of the medium every third day.
-
Add this compound and polarizing stimuli at the appropriate time points as per the experimental design.
-
-
Assessment:
-
After 7 days, collect the cell culture supernatant for cytokine analysis if desired.
-
Harvest the cells and prepare cell homogenates.
-
Count the number of adherent macrophages per well using a microscope.
-
Quantify the concentration of SCD1 in the cell homogenates using an ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of macrophages in each treatment group.
-
Compare the SCD1 concentrations between the different groups.
-
Correlate SCD1 levels with the percentage of macrophage differentiation.
-
Conclusion
This compound is a valuable research tool for elucidating the complex roles of SCD1 in lipid metabolism and its implications in various diseases. Its high potency and oral bioavailability make it a suitable compound for both in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute studies aimed at further understanding and targeting the SCD1 pathway. The ability of this compound to modulate key signaling pathways such as SREBP-1c and AMPK underscores the therapeutic potential of SCD1 inhibition in metabolic disorders and oncology.
References
- 1. Sterol regulatory element-binding protein 1 - Wikipedia [en.wikipedia.org]
- 2. Identification of Novel Genes and Pathways Regulating SREBP Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of stearoyl-coenzyme A desaturase 1 ameliorates hepatic steatosis by inducing AMPK-mediated lipophagy | Aging [aging-us.com]
- 4. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stearoyl-CoA desaturase-1 is a key factor for lung cancer-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SCD1-Fatty Acid Desaturase Inhibitor this compound Alleviates Latent Inflammation Induced by Preservative-Free Prostaglandin Analog Eye Drops - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SCD1-Fatty Acid Desaturase Inhibitor this compound Alleviates Latent Inflammation Induced by Preservative-Free Prostaglandin Analog Eye Drops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound ≥99% (HPLC), Stearoyl-CoA Desaturase 1 (SCD1) inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 11. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
biological activity of MF-438 in vitro
An In-Depth Technical Guide to the In Vitro Biological Activity of MF-438
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1] SCD1 is a critical enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[2][3] Given the elevated expression of SCD1 in various pathological conditions, including metabolic diseases and numerous cancers, this compound has emerged as a valuable pharmacological tool for investigating the role of lipid metabolism in disease progression and as a potential therapeutic agent.[2][4][5] This document provides a comprehensive overview of the in vitro biological activity of this compound, detailing its mechanism of action, quantitative efficacy, impact on cellular signaling pathways, and relevant experimental protocols.
Core Mechanism of Action: SCD1 Inhibition
The primary mechanism of action for this compound is the direct inhibition of the SCD1 enzyme. SCD1 is an endoplasmic reticulum (ER)-resident enzyme that catalyzes the introduction of a double bond in the delta-9 position of fatty acyl-CoAs, primarily converting stearoyl-CoA and palmitoyl-CoA to oleoyl-CoA and palmitoleoyl-CoA, respectively.[6] By blocking this activity, this compound disrupts cellular lipid homeostasis, leading to an accumulation of SFAs and a depletion of MUFAs. This shift in the SFA:MUFA ratio has profound effects on cellular function, impacting membrane fluidity, signaling pathways, and inducing cellular stress.[2]
Caption: Core mechanism of this compound action on the SCD1 enzyme.
Quantitative In Vitro Activity of this compound
The potency of this compound has been quantified across various in vitro systems, from enzymatic assays to cell-based models. The data highlights its high affinity for SCD1 and its effects on different cell types.
| Assay Type | Target/Cell Line | Metric | Value | Reference(s) |
| Enzymatic Assay | Rat Stearoyl-CoA Desaturase 1 (rSCD1) | IC₅₀ | 2.3 nM | [1][7][6] |
| Cell Growth Assay | Glioma Cells (TS603, IDH1mut) | Effect | Significant Reduction | [2] |
| Dose | 1 µM | [2] | ||
| Cell Growth Assay | Glioma Cells (GSC923, IDH1WT) | Effect | Limited Efficacy | [2] |
| Sphere Formation Assay | Glioma Cells (U251ʷᵀ and U251ᴿᴴ) | Effect | Reduced Frequency | [2] |
| Dose | 10 µM | [2] | ||
| Stem Cell Marker Assay | NCI H460 Lung Cancer Spheroids | Effect | Decreased ALDH1A1 Activity | [6] |
| Dose | 1 µM | [6] | ||
| Cell Differentiation | Human Monocytes (in pf-latanoprost culture) | Effect | 3-fold Reduction in Macrophages | [4] |
| Protein Expression | Cell Homogenates | Effect | ~7-fold Decrease in SCD1 | [8] |
Signaling Pathways Modulated by this compound
The inhibition of SCD1 by this compound initiates a cascade of downstream effects, modulating multiple signaling pathways crucial for cell survival, proliferation, and stress response.
Lipid Metabolism, ER Stress, and Ferroptosis
By altering the cellular lipid composition, this compound induces ER stress and promotes ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation. This mechanism is particularly relevant to its anti-cancer effects, as it enhances the sensitivity of cancer cells to treatments like radiation.[2][5][9]
Caption: this compound induces ferroptosis via SCD1 inhibition and ER stress.
Dual Mechanism in Glioma Cells
In glioma cells, this compound exhibits a dual mechanism of action. In addition to its canonical SCD1 inhibition, it also demonstrates an SCD1-independent inhibitory effect on the expression of Divalent Metal Transporter 1 (DMT1). This dual-pronged attack on both lipid metabolism and metal ion transport contributes to its anti-glioma efficacy.[2][9]
Caption: Dual inhibitory pathways of this compound in glioma cells.
Modulation of Cancer Stem Cell (CSC) Pathways
This compound has been shown to selectively target cancer stem cells. In colon CSCs, inhibition of SCD1 by this compound leads to the suppression of the Wnt and Notch signaling pathways, which are fundamental for maintaining stemness.[3] This action impedes the self-renewal and tumorigenic capabilities of CSCs.
Caption: this compound inhibits CSC pathways by targeting SCD1.
Experimental Protocols
Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in cell culture media or assay buffers.
-
Materials:
-
This compound powder (≥98% purity)[6]
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Under sterile conditions, weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a stock concentration of 10-30 mM (e.g., for a 10 mM stock of this compound with a formula weight of 421.4 g/mol , dissolve 4.214 mg in 1 mL of DMSO).[7]
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for up to one year or -80°C for up to two years.[1]
-
In Vitro Cell Proliferation / Viability Assay
-
Objective: To determine the effect of this compound on the proliferation and viability of a specific cell line (e.g., glioma cells).[2]
-
Materials:
-
Cancer cell line of interest (e.g., TS603)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%) and includes a vehicle control (DMSO only).
-
Remove the overnight medium from the cells and add 100 µL of the medium containing the various concentrations of this compound (e.g., 0.1 µM to 10 µM).
-
Incubate the plate for the desired duration (e.g., 72 hours).[2]
-
At the end of the incubation period, measure cell viability according to the manufacturer's protocol for the chosen reagent.
-
Analyze the data by normalizing to the vehicle control and plot a dose-response curve to determine the IC₅₀ value, if applicable.
-
In Vitro Monocyte to Macrophage Differentiation Assay
-
Objective: To assess the impact of this compound on the differentiation of monocytes into macrophages.[4][8]
-
Materials:
-
Human peripheral blood monocytes (PBMCs)
-
Appropriate culture medium (e.g., RPMI-1640) supplemented with serum and differentiation factors as needed.
-
Pro-inflammatory stimulus (e.g., preservative-free latanoprost, if replicating the cited study)
-
This compound stock solution
-
Antibodies for macrophage markers (e.g., CD68) for flow cytometry or immunofluorescence.
-
-
Procedure:
-
Seed human peripheral blood monocytes at a density of 1.5 x 10⁵ cells per well in a suitable culture plate.[8]
-
Treat the cells with the stimulus (if any) in the presence or absence of a non-toxic concentration of this compound.
-
Culture the cells for 7 days, performing a partial medium exchange with freshly prepared treatments every third day.[4]
-
After 7 days, harvest the cells.
-
Analyze the percentage of differentiated macrophages using flow cytometry or immunofluorescence staining for specific macrophage surface markers.
-
Compare the percentage of macrophages in the this compound-treated group to the control group.[4]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DMT1 contributes to MF- 438 - mediated inhibition of glioma cells | bioRxiv [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. SCD1-Fatty Acid Desaturase Inhibitor this compound Alleviates Latent Inflammation Induced by Preservative-Free Prostaglandin Analog Eye Drops - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Investigating MF-438 Target Engagement in Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to investigate the target engagement of MF-438, a potent and orally bioavailable inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). Understanding how this compound interacts with its target in a cellular context is crucial for elucidating its mechanism of action and for the development of effective therapeutics. This document details experimental protocols, data presentation, and visualizations to facilitate the study of this compound in a research setting.
Core Concepts: this compound and its Target, SCD1
This compound is a small molecule inhibitor that specifically targets Stearoyl-CoA Desaturase 1 (SCD1).[1][2] SCD1 is a key enzyme in lipid metabolism, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[3] This process is critical for various cellular functions, including membrane fluidity, cell signaling, and energy storage. Dysregulation of SCD1 activity has been implicated in numerous diseases, including metabolic disorders and cancer, making it an attractive therapeutic target.[3][4]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound, providing a quick reference for its potency and in vivo activity.
| Parameter | Value | Species/System | Reference |
| IC50 | 2.3 nM | Recombinant SCD1 | [1][2] |
| ED50 | 1 - 3 mg/kg | Mouse model | [1] |
Experimental Protocols for Target Engagement
To confirm that this compound directly binds to and inhibits SCD1 in a cellular environment, several key experiments can be performed. This section provides detailed protocols for these assays.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement in intact cells. It is based on the principle that ligand binding can stabilize a target protein against thermal denaturation. As SCD1 is a transmembrane protein, modifications to the standard CETSA protocol are required.[5][6]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., a human cancer cell line with known SCD1 expression) to 80-90% confluency.
-
Treat cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
After treatment, wash the cells with PBS.
-
Resuspend the cells in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes using a PCR machine, followed by cooling to 4°C. An unheated control sample (kept on ice) should be included.
-
-
Cell Lysis and Soluble Fraction Isolation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
To solubilize the membrane-bound SCD1, add a mild non-ionic detergent (e.g., 0.4% NP-40) to the lysate and incubate on ice for 30 minutes.
-
Separate the soluble fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the protein concentration in each sample.
-
Analyze the amount of soluble SCD1 at each temperature by Western blotting using an SCD1-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble SCD1 relative to the unheated control against the temperature for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Workflow for CETSA:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to assess this compound and SCD1 engagement.
NanoBRET Target Engagement Assay
The NanoBRET assay is a proximity-based method that measures target engagement in live cells using bioluminescence resonance energy transfer (BRET).[7][8] This requires the expression of a NanoLuc luciferase-SCD1 fusion protein and the use of a cell-permeable fluorescent tracer that binds to SCD1. As a specific tracer for SCD1 is not commercially available, this section outlines the steps for developing a NanoBRET assay.
Experimental Protocol (Developmental):
-
Construct Generation:
-
Clone the full-length human SCD1 gene into a vector containing the NanoLuc luciferase gene to create an N-terminal or C-terminal fusion protein (e.g., NanoLuc-SCD1). Promega offers various pNLF1 vectors for this purpose.[9]
-
-
Tracer Development:
-
Synthesize a fluorescent tracer by conjugating a known SCD1 inhibitor (which could be a derivative of this compound or another scaffold) to a cell-permeable fluorescent dye (e.g., NanoBRET 590 dye).[8][10] The linker between the inhibitor and the dye needs to be optimized to maintain binding affinity.
-
-
Assay Optimization:
-
Transfect cells (e.g., HEK293T) with the NanoLuc-SCD1 expression vector.
-
Determine the optimal concentration of the fluorescent tracer that gives a good BRET signal without causing non-specific effects. This is done by titrating the tracer and measuring the BRET ratio.
-
Confirm that the BRET signal is specific to the interaction between the tracer and the NanoLuc-SCD1 fusion protein.
-
-
Target Engagement Assay:
-
Plate the transfected cells in a 96- or 384-well plate.
-
Add the optimized concentration of the fluorescent tracer to the cells.
-
Add varying concentrations of this compound.
-
Add the Nano-Glo substrate to initiate the luminescent reaction.
-
Measure the donor (NanoLuc, ~460 nm) and acceptor (fluorescent tracer, ~618 nm) emission signals using a luminometer capable of BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the concentration of this compound.
-
A decrease in the BRET ratio with increasing concentrations of this compound indicates competitive displacement of the tracer and thus, target engagement.
-
Calculate the IC50 value from the dose-response curve.
-
Logical Flow for NanoBRET Assay Development:
Caption: Developmental workflow for a NanoBRET-based target engagement assay for SCD1.
Western Blotting for SCD1 Expression
Western blotting is a fundamental technique to confirm the presence of SCD1 in the chosen cell line and to assess changes in its expression levels upon treatment with this compound, although direct inhibition of enzyme activity will not be observed with this method.
Experimental Protocol:
-
Cell Lysis:
-
Treat cells with this compound or vehicle as described for CETSA.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel (e.g., 10%).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SCD1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Probe the same membrane for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Signaling Pathway Context of SCD1:
Caption: Simplified diagram of the role of SCD1 in lipid metabolism and its inhibition by this compound.
SCD1 Enzymatic Activity Assay
A direct measure of SCD1 inhibition in cells can be achieved by monitoring the conversion of a labeled saturated fatty acid to its monounsaturated product.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture cells in a multi-well plate.
-
Pre-treat the cells with various concentrations of this compound or vehicle for a specified time.
-
-
Substrate Incubation:
-
Lipid Extraction:
-
Wash the cells with PBS.
-
Extract total lipids from the cells using a method such as the Folch or Bligh-Dyer procedure.
-
-
Analysis:
-
For Radiolabeled Substrate: Separate the fatty acid methyl esters (FAMEs) by thin-layer chromatography (TLC) or gas chromatography (GC) and quantify the radioactivity in the stearic acid and oleic acid spots/peaks using a scintillation counter or phosphorimager.
-
For Deuterium-Labeled Substrate: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the ratio of the labeled monounsaturated product (d7-oleic acid) to the labeled saturated substrate (d7-stearic acid).[1]
-
-
Data Analysis:
-
Calculate the SCD1 activity as the percentage of conversion of the labeled substrate to the labeled product.
-
Plot the SCD1 activity against the concentration of this compound to determine the cellular IC50.
-
Conclusion
The investigation of this compound target engagement in cells is a multi-faceted process that requires the application of various biochemical and cellular assays. The protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers to confirm the direct interaction of this compound with SCD1 and to quantify its inhibitory effects within a physiological context. By combining techniques such as CETSA, NanoBRET, western blotting, and direct enzymatic activity assays, a comprehensive understanding of this compound's mechanism of action can be achieved, which is essential for its continued development as a potential therapeutic agent.
References
- 1. Plasma-based approach to measure target engagement for liver-targeting stearoyl-CoA desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of StearoylCoA Desaturase-1 Inactivates Acetyl-CoA Carboxylase and Impairs Proliferation in Cancer Cells: Role of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mayo.edu [mayo.edu]
- 5. CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-throughput scintillation proximity assay for stearoyl-CoA desaturase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of MF-438 on Cancer Stem Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer stem cells (CSCs) represent a subpopulation of tumor cells with the ability to self-renew and differentiate, driving tumor initiation, progression, metastasis, and therapeutic resistance. The selective eradication of CSCs is a critical goal in developing more effective cancer therapies. MF-438, a potent and orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), has emerged as a promising agent for targeting CSCs across various cancer types. This technical guide provides an in-depth overview of the mechanism of action of this compound on cancer stem cells, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Core Mechanism of Action: Inhibition of SCD1
This compound exerts its anti-CSC effects primarily through the inhibition of SCD1, a key enzyme in lipid metabolism that catalyzes the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). This inhibition leads to an altered cellular lipid profile, which in turn disrupts critical signaling pathways essential for CSC maintenance and survival.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cancer stem cells as reported in various studies.
Table 1: Inhibitory Concentration (IC50) of this compound
| Cell Line | Cancer Type | Culture Condition | IC50 Value | Reference |
| NCI-H460 | Non-Small Cell Lung Cancer | Adherent | 20-50 µM | [1] |
| NCI-H460 | Non-Small Cell Lung Cancer | Spheroid | < 1 µM | [1] |
| Pe o/11 | Malignant Pleural Effusion | Spheroid | < 1 µM | [1] |
| Rat SCD1 | (enzyme assay) | Cell-free | 2.3 nM | [2][3] |
Table 2: Effect of this compound on Cancer Stem Cell Viability and Function
| Cancer Type | Cell Line/Model | Treatment | Effect | Quantitative Measurement | Reference |
| Colon Cancer | SW480 CSCs | 5 and 10 nM this compound for 48h | Downregulation of Wnt, Notch, and SHH signaling genes | Significant decrease in LRP5, Axin2, LEF-1, c-MYC, Smo, Gli1, Notch1, Jagged, and Hes1 expression | [4] |
| Lung Cancer | Pe o/11 Spheroids | 1 µM this compound for 72h | Induction of Apoptosis | 16.2% apoptotic cells vs. 4.3% in control | [1] |
| Lung Cancer | NCI-H460 & Patient-derived NSCLC cells | Concentration-dependent | Reduction in spheroid formation | - | [2] |
| Glioma | TS603 (IDH1mut) | 1 µM this compound for 3 days | Significant reduction of cell growth | - | [5] |
Key Signaling Pathways Affected by this compound
This compound-mediated inhibition of SCD1 impacts multiple signaling pathways crucial for CSC survival and self-renewal.
Wnt/β-catenin Signaling Pathway
Inhibition of SCD1 by this compound disrupts the Wnt/β-catenin signaling pathway. The production of MUFAs is essential for the post-translational modification (palmitoylation) of Wnt ligands, which is a prerequisite for their secretion and binding to Frizzled receptors. By reducing MUFA levels, this compound impairs Wnt ligand activity, leading to the degradation of β-catenin and downregulation of its target genes involved in stemness.
Caption: this compound inhibits SCD1, disrupting Wnt ligand palmitoylation and subsequent signaling.
Notch Signaling Pathway
The Notch signaling pathway is another critical regulator of CSC fate. Studies have shown that treatment with this compound leads to a significant downregulation of key components of the Notch pathway, including Notch1, its ligand Jagged, and the downstream target Hes1. The precise mechanism linking SCD1 inhibition to Notch pathway suppression is an area of active investigation but may involve alterations in membrane fluidity or the function of membrane-bound secretases that process the Notch receptor.
Caption: this compound-mediated SCD1 inhibition downregulates the Notch signaling pathway in CSCs.
Ferroptosis and DMT1 Inhibition in Glioma
In glioma stem cells, this compound has been shown to induce ferroptosis, a form of iron-dependent programmed cell death. This effect is, in part, independent of SCD1 inhibition and involves the downregulation of the Divalent Metal Transporter 1 (DMT1). Reduced DMT1 expression leads to altered iron homeostasis, increased lipid peroxidation, and ultimately, ferroptotic cell death.
Caption: Dual mechanism of this compound in glioma involving SCD1 inhibition and DMT1-mediated ferroptosis.
Experimental Protocols
Detailed methodologies for key experiments used to evaluate the effects of this compound on cancer stem cells are provided below.
Spheroid Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells.
-
Cell Preparation: Harvest single cells from monolayer culture using a gentle dissociation reagent (e.g., TrypLE). Wash the cells with PBS and resuspend in serum-free medium supplemented with growth factors (e.g., EGF and bFGF).
-
Seeding: Seed the cells at a low density (e.g., 1,000 to 5,000 cells/well) in ultra-low attachment plates (e.g., Corning Spheroid Microplates).
-
Treatment: Add this compound at various concentrations to the wells at the time of seeding. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days.
-
Quantification: Count the number of spheroids with a diameter greater than a specified size (e.g., 50 µm) under a microscope. Spheroid formation efficiency can be calculated as (number of spheroids / number of cells seeded) x 100%.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.
-
Cell Culture and Treatment: Culture cancer stem cells (e.g., as spheroids or in specific CSC-promoting media) and treat with this compound at the desired concentration and for the specified duration.
-
Cell Harvesting: Gently dissociate spheroids into single cells, if applicable. Collect all cells, including those in the supernatant, and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add fluorochrome-conjugated Annexin V (e.g., FITC or Alexa Fluor 488) and a dead cell stain (e.g., Propidium Iodide or 7-AAD).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive and PI/7-AAD negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Quantitative Real-Time PCR (qRT-PCR)
This technique is used to measure changes in the expression of genes related to stemness and key signaling pathways.
-
RNA Extraction: Isolate total RNA from this compound-treated and control cancer stem cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase kit.
-
PCR Amplification: Perform real-time PCR using SYBR Green or TaqMan probes for the target genes (e.g., LRP5, Axin2, LEF-1, c-MYC, Notch1, Hes1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the delta-delta Ct method.
Experimental Workflow Visualization
Caption: A typical experimental workflow to evaluate the anti-CSC effects of this compound.
Conclusion
This compound represents a promising therapeutic agent for targeting cancer stem cells by inhibiting the critical enzyme SCD1. Its multifaceted mechanism of action, involving the disruption of key developmental signaling pathways like Wnt and Notch, and the induction of ferroptosis, underscores its potential to overcome therapeutic resistance and prevent tumor recurrence. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the fight against cancer.
References
- 1. Stearoyl-CoA desaturase-1 is a key factor for lung cancer-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. DMT1 contributes to MF- 438 - mediated inhibition of glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Efficacy of MF-438 in Metabolic Disorders: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. Stearoyl-CoA desaturase 1 (SCD1) has emerged as a key enzymatic player in the pathogenesis of these conditions. SCD1 is a central regulator of lipid metabolism, catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), primarily oleate and palmitoleate. These MUFAs are essential components of triglycerides, cholesterol esters, and membrane phospholipids. Upregulation of SCD1 is associated with obesity and insulin resistance.[1] Consequently, inhibition of SCD1 presents a promising therapeutic strategy for metabolic diseases.
MF-438 is a potent and orally bioavailable small-molecule inhibitor of SCD1.[2][3][4][5] Preclinical studies have demonstrated its potential to ameliorate key aspects of metabolic dysregulation. This technical guide provides an in-depth overview of the preclinical efficacy of this compound and other SCD1 inhibitors, focusing on quantitative data, experimental methodologies, and the core signaling pathways involved.
Core Mechanism of Action
This compound exerts its therapeutic effects by directly inhibiting the enzymatic activity of SCD1. This inhibition leads to a decrease in the cellular pool of MUFAs and a relative increase in SFAs. This shift in the SFA/MUFA ratio triggers a cascade of downstream effects that collectively contribute to improved metabolic homeostasis.
Quantitative Preclinical Data
The preclinical efficacy of this compound and other SCD1 inhibitors has been quantified in various in vitro and in vivo models. The following tables summarize key findings.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value | Reference |
| IC50 (SCD1 inhibition) | Rat | 2.3 nM | [2][4][5] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model
| Parameter | Model | Value | Reference |
| ED50 | Mouse | 1 - 3 mg/kg | [2] |
Table 3: Effects of SCD1 Inhibition on Cellular and Tissue Markers
| Finding | Model System | Key Results | Reference |
| Macrophage Differentiation | Cell Culture | This compound (SCD1 inhibitor) reduced the percentage of macrophages in pf-latanoprost-treated cultures by approximately threefold (from 33.6% to 13.5%). | [6][7][8] |
| SCD1 Concentration | Cell Culture | Treatment with this compound decreased the SCD1 concentration by approximately sevenfold in cell homogenates. | [6][7][8] |
| Triacylglycerol (TAG) Content | Scd1 Knockout Mice | TAG content was higher in inguinal white adipose tissue (iWAT) but significantly lower in epididymal white adipose tissue (eWAT) of Scd1 knockout mice compared to wild-type. | [2] |
| Fatty Acid Re-esterification | Scd1 Knockout Mice & SCD1-inhibited 3T3-L1 Adipocytes | The non-esterified fatty acid (NEFA) to glycerol ratio, a measure of fatty acid re-esterification, was reduced in both iWAT and eWAT of Scd1 knockout mice and in SCD1-inhibited adipocytes. | [2] |
| Gene Expression in Adipose Tissue | Scd1 Knockout Mice | The expression of genes involved in glyceroneogenesis and lipolysis, such as Pck1, Atgl, and Hsl, was reduced in the white adipose tissue of Scd1 knockout mice. | [2] |
Key Preclinical Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the general protocols used to assess the efficacy of SCD1 inhibitors in metabolic disorder models.
Diet-Induced Obesity (DIO) Mouse Model
A common preclinical model to study obesity and related metabolic disorders involves the use of a high-fat diet (HFD) to induce weight gain and metabolic dysregulation in mice.
-
Animal Model: Male C57BL/6 mice are often used due to their susceptibility to diet-induced obesity.
-
Diet: Mice are fed a high-fat diet (e.g., 60 kcal% fat) for a specified period (e.g., 14 weeks) to induce obesity, insulin resistance, and dyslipidemia. A control group is fed a normal chow diet.
-
Drug Administration: Following the induction of obesity, animals are treated with the SCD1 inhibitor (e.g., this compound) or vehicle control. Administration is typically oral (gavage) and performed daily for several weeks.
-
Efficacy Parameters:
-
Body Weight and Food Intake: Monitored regularly throughout the study.
-
Oral Glucose Tolerance Test (OGTT): After an overnight fast, a bolus of glucose (e.g., 2 g/kg) is administered orally. Blood glucose levels are measured at baseline and at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose challenge to assess glucose disposal.
-
Insulin Tolerance Test (ITT): Following a short fast, an intraperitoneal injection of insulin (e.g., 0.75 U/kg) is administered. Blood glucose levels are measured at baseline and at subsequent time points to evaluate insulin sensitivity.
-
Serum Analysis: At the end of the study, blood is collected to measure levels of insulin, triglycerides, cholesterol, and other metabolic markers.
-
Histopathology: Tissues such as the liver and adipose tissue are collected, fixed, and stained (e.g., with Oil Red O) to assess lipid accumulation and cell morphology.
-
In Vitro Adipocyte Differentiation and Lipogenesis Assays
Cell culture models, such as 3T3-L1 preadipocytes, are valuable for dissecting the molecular mechanisms of SCD1 inhibition.
-
Cell Culture: 3T3-L1 cells are cultured and induced to differentiate into mature adipocytes using a standard cocktail of insulin, dexamethasone, and isobutylmethylxanthine.
-
Inhibitor Treatment: Differentiated adipocytes are treated with the SCD1 inhibitor (e.g., this compound) at various concentrations.
-
Lipogenesis Assay: To measure de novo lipogenesis, cells are incubated with a radiolabeled precursor, such as [14C]-acetic acid or [3H]-glucose. The incorporation of the radiolabel into total lipids is then quantified.
-
Gene and Protein Expression Analysis: Following treatment, cells are harvested for the analysis of key genes and proteins involved in lipid metabolism and adipogenesis via quantitative real-time PCR (qPCR) and Western blotting, respectively.
Signaling Pathways Modulated by this compound
The inhibition of SCD1 by this compound initiates a series of changes in cellular signaling that contribute to its beneficial metabolic effects.
SCD1 and the Regulation of Lipid Metabolism
SCD1 is a central node in the regulation of fatty acid metabolism. Its inhibition directly impacts the synthesis of MUFAs, leading to an accumulation of SFAs. This shift in the fatty acid profile influences multiple downstream pathways.
Caption: The central role of SCD1 in converting SFAs to MUFAs and its inhibition by this compound.
SCD1 Inhibition and Adipose Tissue Signaling
In adipose tissue, SCD1 inhibition has been shown to modulate key signaling pathways involved in lipid handling and adipogenesis. For instance, a novel SCD1 inhibitor, E6446, has been shown to suppress adipogenic differentiation and hepatic lipogenesis via the SCD1-ATF3 signaling pathway.[4]
References
- 1. Stearoyl-CoA desaturase enzyme 1 inhibition reduces glucose utilization for de novo fatty acid synthesis and cell proliferation in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduced SCD1 activity alters markers of fatty acid reesterification, glyceroneogenesis, and lipolysis in murine white adipose tissue and 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatic stearoyl CoA desaturase 1 deficiency increases glucose uptake in adipose tissue partially through the PGC-1α–FGF21 axis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel SCD1 inhibitor alleviates nonalcoholic fatty liver disease: critical role of liver-adipose axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. identification-of-novel-scd1-inhibitor-alleviates-nonalcoholic-fatty-liver-disease-critical-role-of-liver-adipose-axis - Ask this paper | Bohrium [bohrium.com]
- 7. SCD1-Fatty Acid Desaturase Inhibitor this compound Alleviates Latent Inflammation Induced by Preservative-Free Prostaglandin Analog Eye Drops - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
The Impact of MF-438 on the Hippo Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MF-438, a potent and orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), has emerged as a significant modulator of the Hippo signaling pathway. This technical guide delineates the mechanism of action of this compound, focusing on its indirect regulation of the key downstream effectors of the Hippo pathway, YAP and TAZ. By inhibiting SCD1, this compound alters cellular lipid metabolism, leading to a decrease in monounsaturated fatty acids and a relative increase in saturated fatty acids. This metabolic shift triggers the degradation of YAP and TAZ, thereby suppressing their oncogenic functions, particularly in the context of cancer stem cells. This guide provides a comprehensive overview of the quantitative effects of this compound, detailed experimental protocols for assessing its activity, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction to the Hippo Signaling Pathway and this compound
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its core components consist of a kinase cascade involving the MST1/2 and LATS1/2 kinases. When the Hippo pathway is active, LATS1/2 phosphorylates the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ). This phosphorylation leads to their cytoplasmic sequestration and subsequent degradation, preventing their translocation to the nucleus where they would otherwise promote the expression of genes involved in cell proliferation and survival.[2] Dysregulation of the Hippo pathway, often characterized by the hyperactivation of YAP/TAZ, is a common feature in many cancers and is associated with tumor initiation, progression, and drug resistance.[2][3]
This compound is a thiadiazole-pyridazine derivative that acts as a highly potent inhibitor of SCD1, an enzyme responsible for converting saturated fatty acids into monounsaturated fatty acids.[4][5] Inhibition of SCD1 by this compound has been shown to have significant anti-cancer effects, particularly by targeting cancer stem cells.[4] The primary mechanism by which this compound exerts its effects on the Hippo pathway is not by directly targeting the core kinase cascade, but rather by inducing metabolic changes that destabilize YAP and TAZ.
Mechanism of Action of this compound on the Hippo Pathway
The inhibitory effect of this compound on SCD1 leads to an accumulation of saturated fatty acids within the cell. This alteration in the cellular lipid profile triggers a cascade of events that culminates in the degradation of YAP and TAZ. The proposed mechanism involves the stabilization of β-catenin, a key component of the Wnt signaling pathway, which is known to interact with and regulate YAP/TAZ. In the presence of this compound, β-catenin localization shifts from the nucleus to the cortical cytoplasm, leading to a reduction in its transcriptional activity.[6] This shift is associated with a marked decrease in the nuclear localization and overall protein levels of YAP/TAZ.[6]
Mechanism of this compound's effect on the Hippo-YAP/TAZ pathway.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on various components and outputs of the Hippo signaling pathway, primarily in lung cancer stem cell models.
Table 1: Effect of this compound on YAP/TAZ Protein Levels and Localization
| Cell Line | Treatment | Parameter | Result | Reference |
| Pe o/11 spheroids | 72h with this compound | YAP/TAZ positive nuclei | Clear reduction | [6] |
| Pe o/11 spheroids | 72h with this compound | β-catenin localization | Redistribution to cortical cytoplasm | [6] |
Table 2: Effect of this compound on YAP/TAZ and β-catenin Target Gene Expression
| Cell Line | Treatment | Target Gene | Method | Result | Reference |
| Pe o/11 | 72h with this compound | Axin2 (β-catenin target) | qPCR | Marked reduction in mRNA level | [6] |
| Pe o/11 | 72h with this compound | BIRC5 (YAP/TAZ target) | qPCR | Significant decrease in expression | [6] |
Table 3: Effect of this compound on Spheroid Formation and Cell Viability
| Cell Line | Assay | Parameter | IC50 / Effect | Reference |
| MPEDCC and NCI-H460 (adherent) | 72h growth inhibition | Cell Viability | IC50 between 20 and 50 μM | [4] |
| Pe o/11 and NCI-H460 | Spheroid-forming assay | Spheroid Formation | Impaired spheroid formation | [4] |
| Pe o/11 spheroids | 72h with 1 μM this compound | Apoptosis (Annexin V) | Significant induction of apoptosis | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the Hippo signaling pathway.
Spheroid Formation Assay
This assay is crucial for evaluating the impact of this compound on the self-renewal and viability of cancer stem cells.
Workflow for the Spheroid Formation Assay.
Protocol:
-
Cell Preparation:
-
Culture lung cancer cells (e.g., Pe o/11, NCI-H460) under standard conditions.
-
Harvest cells and prepare a single-cell suspension using trypsin-EDTA.
-
Count cells and assess viability using a hemocytometer and trypan blue exclusion.
-
-
Seeding:
-
Seed cells at a density of 1 x 10^4 cells/mL in serum-free medium supplemented with growth factors (e.g., EGF, bFGF) in ultra-low attachment plates (e.g., Corning Costar).
-
-
Treatment:
-
Immediately after seeding, add this compound to the desired final concentrations (e.g., 1 µM). Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 3-10 days to allow for spheroid formation.
-
-
Analysis:
-
Spheroid Imaging: Monitor spheroid formation and morphology using an inverted microscope. Capture images at regular intervals.
-
Viability Assay: Assess cell viability using a 3D-compatible assay such as CellTiter-Glo® 3D Cell Viability Assay (Promega).
-
Apoptosis Assay: To measure apoptosis, collect spheroids, dissociate them into single cells, and stain with Annexin V and a viability dye (e.g., Propidium Iodide) for flow cytometry analysis.[4]
-
Immunofluorescence for YAP/TAZ Localization
This protocol allows for the visualization of the subcellular localization of YAP/TAZ, a key indicator of Hippo pathway activity.
Workflow for Immunofluorescence Staining of YAP/TAZ.
Protocol:
-
Sample Preparation:
-
Culture spheroids as described in section 4.1.
-
Carefully collect spheroids and wash with PBS.
-
-
Fixation:
-
Fix spheroids with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Permeabilize with 0.1% Triton X-100 in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with a primary antibody against YAP/TAZ (e.g., Santa Cruz Biotechnology, sc-101199) diluted in blocking buffer overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594-conjugated anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI or Hoechst 33342 for 10 minutes.[6]
-
Wash with PBS and mount the spheroids on a microscope slide with an anti-fade mounting medium.
-
-
Imaging:
-
Visualize and capture images using a confocal microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the effect of this compound on YAP/TAZ localization.
-
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
qPCR is used to measure changes in the mRNA levels of YAP/TAZ and β-catenin target genes following treatment with this compound.
Protocol:
-
RNA Extraction:
-
Treat cells or spheroids with this compound as required.
-
Harvest cells/spheroids and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target genes (e.g., AXIN2, BIRC5, CTGF, CYR61) and a housekeeping gene (e.g., ACTB, GAPDH), and a SYBR Green master mix.
-
Perform the qPCR reaction in a real-time PCR system. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle-treated controls.
-
Conclusion
This compound represents a valuable pharmacological tool for interrogating the role of lipid metabolism in regulating the Hippo signaling pathway. Its ability to induce the degradation of the oncoproteins YAP and TAZ through the inhibition of SCD1 highlights a novel therapeutic strategy for cancers dependent on YAP/TAZ activity. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate relationship between cellular metabolism and the Hippo pathway, and to explore the therapeutic potential of targeting SCD1 in cancer and other diseases characterized by YAP/TAZ hyperactivation. Further research is warranted to fully elucidate the precise molecular links between SCD1 inhibition and the YAP/TAZ degradation machinery.
References
- 1. corning.com [corning.com]
- 2. YAP and TAZ in Lung Cancer: Oncogenic Role and Clinical Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights into the ambivalent role of YAP/TAZ in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stearoyl-CoA desaturase-1 is a key factor for lung cancer-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of a potent and orally bioavailable SCD inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacokinetics of MF-438
For Researchers, Scientists, and Drug Development Professionals
Introduction
MF-438 is a potent and orally bioavailable inhibitor of stearoyl-CoA desaturase 1 (SCD1), an enzyme implicated in various metabolic disorders.[1][2] Developed as a thiadiazole-pyridazine derivative, this compound has demonstrated good metabolic stability and favorable pharmacokinetic properties in preclinical studies, making it a valuable tool for investigating the therapeutic potential of SCD1 inhibition.[1][2] This technical guide provides a comprehensive overview of the available pharmacokinetic data for this compound, detailed experimental methodologies, and relevant biological pathways.
Core Pharmacokinetic Parameters
While the primary literature describes this compound as having "good pharmacokinetics," specific quantitative data from preclinical studies in mice and rats, as detailed in the seminal publication by Léger et al. (2010), are not publicly available in abstracted sources. Access to the full-text of this publication is required to provide a comprehensive summary of key parameters such as Cmax, Tmax, AUC, elimination half-life, and oral bioavailability.
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic assessment of this compound are contained within the primary research article. These methodologies are crucial for the replication and extension of these findings. Gaining access to the full publication is necessary to detail the following experimental aspects:
-
Animal Models: Species (mice and rats), strain, sex, and age of the animals used in the pharmacokinetic studies.
-
Dosing Regimen: Formulation of this compound, dosage levels for both oral and intravenous administration, and the volume and vehicle used for delivery.
-
Sample Collection: Timelines for blood, plasma, or serum collection, as well as methods for sample processing and storage.
-
Analytical Methodology: Detailed description of the bioanalytical method used for the quantification of this compound in biological matrices, likely a form of liquid chromatography-mass spectrometry (LC-MS). This would include sample preparation techniques, chromatographic conditions, and mass spectrometric parameters.
-
Pharmacokinetic Analysis: Software and models used to calculate the pharmacokinetic parameters from the concentration-time data.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for this compound is the inhibition of SCD1. This enzyme plays a critical role in lipid metabolism. The following diagrams illustrate the relevant biological pathway and a general workflow for a preclinical pharmacokinetic study.
Caption: Inhibition of the Stearoyl-CoA Desaturase 1 (SCD1) Pathway by this compound.
Caption: Generalized Workflow for a Preclinical Pharmacokinetic Study.
Conclusion
This compound stands as a significant research tool in the study of metabolic diseases due to its potent and specific inhibition of SCD1 and its reported oral bioavailability and metabolic stability. However, a comprehensive quantitative understanding of its pharmacokinetic profile is contingent on the detailed data presented in the primary scientific literature. For researchers and drug development professionals, accessing the full experimental details is paramount for advancing the study of this compound and its potential therapeutic applications.
References
Methodological & Application
Application Notes and Protocols for MF-438 in Cell Culture
Introduction
MF-438 is a potent and orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][2][3] SCD1 is a key enzyme in fatty acid metabolism, catalyzing the synthesis of monounsaturated fatty acids (MUFAs), primarily oleic acid, from saturated fatty acids (SFAs). These MUFAs are essential components of cell membranes, signaling molecules, and energy stores. In various cancer models, elevated SCD1 expression is associated with enhanced cell survival, proliferation, and resistance to therapy.[4][5] this compound exerts its effects by inhibiting SCD1, leading to alterations in lipid metabolism that can induce cell death and inhibit tumor growth. These application notes provide detailed protocols for utilizing this compound in cell culture experiments.
Mechanism of Action
This compound specifically targets and inhibits the enzymatic activity of SCD1.[1][2] This inhibition blocks the conversion of SFAs to MUFAs. The resulting accumulation of SFAs and depletion of MUFAs can lead to cellular stress, including endoplasmic reticulum (ER) stress and lipotoxicity. In cancer cells, particularly cancer stem cells (CSCs), this disruption of lipid homeostasis has been shown to inhibit key signaling pathways like Wnt and Notch, ultimately leading to apoptosis and a reduction in cancer cell stemness.[6]
Data Presentation
This compound Potency and Efficacy
| Parameter | Value | Source |
| IC50 (rSCD1, cell-free) | 2.3 nM | [1][2] |
| ED50 (mouse liver PD assay) | 1-3 mg/kg | [7] |
Cellular Activity of this compound in Different Culture Models
| Cell Line/Culture Type | Assay | Treatment Duration | IC50 / Effective Concentration | Key Findings | Source |
| NCI-H460 (Adherent) | MTT Assay | 72 h | 20-50 µM | Highly resistant in 2D culture. | [8] |
| MPEDCC (Adherent) | MTT Assay | 72 h | 20-50 µM | Highly resistant in 2D culture. | [8] |
| NCI-H460 (Spheroids) | Spheroid Formation | - | < 1 µM | >100-fold more sensitive than adherent cultures. | [8][9] |
| Pe o/11 (Spheroids) | Spheroid Formation | - | < 1 µM | Significantly more sensitive than adherent cultures. | [8] |
| Human Monocytes | Macrophage Differentiation | 7 days | 1 µM | Reduced macrophage differentiation threefold. | [10] |
| Glioma Cells (IDHmut) | Cell Proliferation | - | - | Shows an IDHmut-specific inhibitory effect. | [4][5] |
| ESCC Cell Lines | Cell Viability | - | - | Exhibits antitumor activity. | [11] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is typically supplied as a powder.[7]
-
Reconstitution: Dissolve this compound powder in sterile DMSO to create a stock solution. A common concentration is 10 mg/mL or 30 mg/mL.[1][7][9] Use fresh, high-quality DMSO as moisture can reduce solubility.[1]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one year or at -80°C for up to two years.[2]
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol is adapted from a study on non-small cell lung cancer cells.[8]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed adherent cells in a 96-well plate at a predetermined optimal density and allow them to attach for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[8]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.
Spheroid Formation Assay
This assay is crucial for evaluating this compound's potent effects on cancer stem-like cells, which are often enriched in 3D cultures.
Materials:
-
Ultra-low attachment plates or flasks
-
Spheroid-forming medium (e.g., serum-free medium supplemented with growth factors like EGF and bFGF)
-
This compound stock solution
-
Microscope with a camera
Procedure:
-
Cell Seeding: Prepare a single-cell suspension and seed cells in ultra-low attachment plates at a low density (e.g., 1,000-5,000 cells/mL) in spheroid-forming medium.
-
Treatment: Immediately after seeding, add this compound to the wells at the desired final concentrations (typically in the nanomolar to low micromolar range for spheroids).[8]
-
Incubation: Incubate the plates for 7-14 days, allowing spheroids to form in the control wells. Do not disturb the plates during this time.
-
Analysis: After the incubation period, visualize the spheroids using a microscope. Capture images and quantify the number and size of spheroids per well. A significant reduction in spheroid formation is expected in this compound-treated wells.[9]
Flow Cytometry for Apoptosis (Annexin V Staining)
This protocol determines if the cytotoxic effects of this compound are mediated through the induction of apoptosis.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvest: Treat cells (adherent or spheroids) with this compound (e.g., 1 µM) for a specified time (e.g., 72 hours).[8] Harvest both adherent and floating cells to include the apoptotic population. For spheroids, dissociate them into a single-cell suspension.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (300-500 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
-
Analysis: Gate on the cell population and quantify the percentage of cells in each quadrant (Live: Annexin V-/PI-, Early Apoptotic: Annexin V+/PI-, Late Apoptotic/Necrotic: Annexin V+/PI+). An increase in the Annexin V+ population indicates apoptosis induction.[8]
Conclusion
This compound is a valuable research tool for investigating the role of lipid metabolism in various biological processes, particularly in cancer. Its high potency and specificity for SCD1 allow for targeted studies of fatty acid desaturation. The provided protocols offer a framework for assessing the cellular effects of this compound, from basic viability to more complex 3D culture and apoptosis assays. Researchers should optimize concentrations and incubation times for their specific cell models to achieve robust and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and biological activity of a potent and orally bioavailable SCD inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DMT1 contributes to MF- 438 - mediated inhibition of glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DMT1 contributes to MF- 438 - mediated inhibition of glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound ≥99% (HPLC), Stearoyl-CoA Desaturase 1 (SCD1) inhibitor, powder | Sigma-Aldrich [merckmillipore.com]
- 8. Stearoyl-CoA desaturase-1 is a key factor for lung cancer-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. SCD1-Fatty Acid Desaturase Inhibitor this compound Alleviates Latent Inflammation Induced by Preservative-Free Prostaglandin Analog Eye Drops - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. broadpharm.com [broadpharm.com]
Application Notes and Protocols: Preparation of MF-438 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive protocol for the preparation of a stock solution of MF-438 in dimethyl sulfoxide (DMSO). This compound is a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in lipid metabolism that is upregulated in various cancers and metabolic diseases. Accurate preparation of this stock solution is fundamental for reliable and reproducible experimental results. This guide includes the chemical properties of this compound, a detailed dissolution protocol, storage recommendations, and an overview of its mechanism of action.
Introduction
This compound is a small molecule inhibitor targeting Stearoyl-CoA Desaturase 1 (SCD1), the rate-limiting enzyme responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1][2][3] This enzymatic activity is crucial for the synthesis of lipids required for cell membrane fluidity, energy storage, and signal transduction.[1][4] In numerous cancer types, SCD1 is overexpressed, leading to an altered lipid profile that promotes cell proliferation, survival, and metastasis.[5][6][7] By inhibiting SCD1, this compound blocks the production of MUFAs, leading to an accumulation of SFAs, which can induce cellular stress and apoptosis in cancer cells.[8] Therefore, this compound is a valuable tool for investigating the role of lipid metabolism in cancer and for preclinical drug development. Proper handling and dissolution are paramount for its effective use in research.
Chemical Properties of this compound
Quantitative data for this compound are summarized in Table 1. This information is critical for accurate preparation of stock solutions.
Table 1: Chemical Properties of this compound
| Property | Value | References |
| Molecular Weight | 421.44 g/mol | [4][6][9][10] |
| Appearance | Light yellow to off-white solid powder | [6][9][11] |
| Solubility in DMSO | ≥10 mg/mL (up to 30 mg/mL reported) | [4][5][6][9][11] |
| Purity | ≥98% (recommended for cell-based assays) | [4][7] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is suitable for most in vitro applications, allowing for subsequent dilution to desired working concentrations.
Materials
-
This compound powder
-
Anhydrous/Hygroscopic Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber or light-protecting microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (recommended)
-
Pipettes and sterile, filtered pipette tips
Procedure
-
Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before opening to prevent moisture absorption, especially for DMSO which is hygroscopic.[6]
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 421.44 g/mol × 1000 mg/g = 4.21 mg
-
-
Weigh this compound: On a calibrated analytical balance, carefully weigh 4.21 mg of this compound powder into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of room-temperature DMSO to the tube containing the this compound powder.
-
Solubilization:
-
Storage:
Signaling Pathway and Mechanism of Action
This compound inhibits SCD1, which is located in the endoplasmic reticulum. SCD1 catalyzes the Δ9-desaturation of stearoyl-CoA and palmitoyl-CoA to produce oleoyl-CoA and palmitoleoyl-CoA, respectively. This inhibition disrupts lipid homeostasis and affects multiple downstream signaling pathways implicated in cancer cell survival and proliferation.
Caption: this compound inhibits SCD1, blocking MUFA synthesis and promoting apoptosis.
Experimental Workflow: Stock Solution Preparation and Use
The following diagram illustrates the standard workflow from powder to experimental use.
Caption: Workflow for this compound stock preparation and application in experiments.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses when handling this compound and DMSO.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood.
-
Handling DMSO: DMSO is a potent solvent and can facilitate the absorption of compounds through the skin. Avoid direct skin contact.
-
Disposal: Dispose of chemical waste according to your institution's guidelines.
-
SDS: Consult the Safety Data Sheet (SDS) for both this compound and DMSO before use for complete safety information.
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound fails to dissolve completely | Insufficient solubilization effort. | Continue to vortex and sonicate. Gentle warming to 37°C can be attempted, but avoid high temperatures. |
| Poor quality or wet DMSO. | Use fresh, anhydrous, high-purity DMSO. Hygroscopic DMSO can reduce solubility.[5][6] | |
| Precipitation in cell media | Low aqueous solubility of this compound. | Ensure the final DMSO concentration in the media is low (typically <0.5%). Add the DMSO stock to the media while vortexing to ensure rapid mixing. |
| Inconsistent experimental results | Stock solution degradation. | Avoid repeated freeze-thaw cycles by using single-use aliquots. Ensure proper storage away from light. |
| Inaccurate stock concentration. | Verify calculations and ensure the analytical balance is properly calibrated. Prepare a fresh stock solution. |
References
- 1. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 2. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. SCD1 is a Novel Molecular Target in Human Carcinomas - Cancer Biology and Translational Research - Mayo Clinic Research [mayo.edu]
- 5. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. SCD1 is associated with tumor promotion, late stage and poor survival in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. Critical role of SCD1 in autophagy regulation via lipogenesis and lipid rafts-coupled AKT-FOXO1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Preparing MF-438 for In Vivo Mouse Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: MF-438 is a potent, orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in lipid metabolism.[1][2] SCD1 catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), which are essential for the synthesis of complex lipids like triglycerides and phospholipids.[3] Due to the role of SCD1 in various diseases, including metabolic disorders and cancer, this compound serves as a valuable tool for preclinical research.[2][3] These application notes provide detailed protocols for the preparation and administration of this compound for in vivo mouse studies, summarizing key data and outlining experimental workflows.
This compound Properties and Storage
A summary of the key chemical and physical properties of this compound is provided below. Proper storage is crucial to maintain its stability and activity.
| Property | Value | Citations |
| IUPAC Name | 2-methyl-5-(6-(4-(2-(trifluoromethyl)phenoxy)piperidin-1-yl)pyridazin-3-yl)-1,3,4-thiadiazole | [4] |
| Molecular Formula | C₁₉H₁₈F₃N₅OS | [1][5] |
| Molecular Weight | 421.44 g/mol | [1][6] |
| Appearance | Off-white crystalline solid/powder | [4][6] |
| Purity | ≥98% | [5] |
| IC₅₀ | 2.3 nM (for rat SCD1) | [1][4][7] |
| Long-term Storage | ≤ 2 years at -80°C; ≤ 1 year at -20°C | [7][8] |
| Short-term Storage | 2-8°C | [4][6] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effect by potently inhibiting the enzymatic activity of SCD1.[1] SCD1 is an endoplasmic reticulum-resident enzyme that introduces a double bond in the delta-9 position of saturated fatty acyl-CoAs, primarily converting stearoyl-CoA and palmitoyl-CoA to oleoyl-CoA and palmitoleoyl-CoA, respectively. This is a rate-limiting step in the biosynthesis of MUFAs.
Inhibition of SCD1 by this compound leads to:
-
Accumulation of Saturated Fatty Acids (SFAs): This can induce cellular stress and apoptosis, particularly in cancer cells that are highly dependent on lipid metabolism.[9][10]
-
Depletion of Monounsaturated Fatty Acids (MUFAs): This impacts the synthesis of phospholipids and triglycerides, affecting cell membrane fluidity, signaling, and energy storage.[3]
-
Downstream Pathway Modulation: SCD1 activity has been linked to the regulation of signaling pathways crucial for cell proliferation and survival, such as the Wnt and Notch pathways in cancer stem cells.[11]
Preparation of this compound for In Vivo Administration
Stock Solution Preparation
It is recommended to first prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted into the final formulation vehicle.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for this compound, with reported solubilities of 10 mg/mL to 30 mg/mL.[1][4]
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile conical tube.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10-20 mg/mL).
-
Vortex or sonicate gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
-
In Vivo Formulation Protocols
This compound is orally bioavailable.[2] The choice of vehicle depends on the experimental design, required dosage, and desired pharmacokinetics. The following are established formulations. Note: Formulations containing DMSO should be prepared fresh daily and used immediately.[1]
| Formulation ID | Vehicle Composition | Final this compound Conc. | Protocol Example (for 1 mL final volume) | Citations |
| 1 | 5% DMSO, 40% PEG300, 5% Tween80, 50% ddH₂O | 0.75 mg/mL | 1. Start with a 15 mg/mL stock of this compound in DMSO.2. To 400 µL of PEG300, add 50 µL of the DMSO stock. Mix until clear.3. Add 50 µL of Tween80. Mix until clear.4. Add 500 µL of ddH₂O to reach a final volume of 1 mL. Mix well. | [1] |
| 2 | 5% DMSO, 95% Corn Oil | Variable (e.g., 0.11 mg/mL) | 1. Start with a 2.2 mg/mL stock of this compound in DMSO.2. Add 50 µL of the DMSO stock to 950 µL of corn oil.3. Mix thoroughly before administration. | [1] |
| 3 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.83 mg/mL | 1. Start with an 8.3 mg/mL stock of this compound in DMSO.2. To 400 µL of PEG300, add 100 µL of the DMSO stock. Mix well.3. Add 50 µL of Tween-80. Mix well.4. Add 450 µL of saline to reach a final volume of 1 mL. Mix well. | [7] |
| 4 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 0.83 mg/mL | 1. Start with an 8.3 mg/mL stock of this compound in DMSO.2. Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.3. Add 100 µL of the DMSO stock to 900 µL of the 20% SBE-β-CD solution.4. Mix thoroughly. | [7] |
| 5 | Medicated Food | 10 mg/kg daily dose | 1. Calculate the required concentration of this compound based on average daily food intake (e.g., ~4 g/day for a 25 g mouse).2. A formulation of 0.00625% (w/w) this compound in standard chow provides ~10 mg/kg/day.3. Thoroughly mix this compound with powdered chow before pelleting, or incorporate it into a palatable diet formulation. | [12] |
General In Vivo Experimental Workflow
A typical workflow for evaluating the efficacy of this compound in a mouse model (e.g., a tumor xenograft model) is outlined below. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Summary of Quantitative In Vivo Data
This table summarizes key quantitative parameters for this compound from preclinical studies.
| Parameter | Value | Model System | Citation(s) |
| In Vitro Potency (IC₅₀) | 2.3 nM | Rat SCD1 enzyme | [1][4][7] |
| In Vivo Efficacy (ED₅₀) | 1 - 3 mg/kg | Mouse liver pharmacodynamic assay (oral admin.) | [4][7] |
| Reported Oral Dosage | 10 mg/kg/day | Administered in food for a nerve damage model | [12] |
| Tumorigenicity Reduction | Strong decrease | Subcutaneous xenograft model using cells pre-treated with this compound | [10] |
| Reported Side Effects | Minor; increased eye discharge and hair loss | General observation in mice treated with SCD inhibitors | [3] |
Safety and Handling Considerations
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including gloves, lab coat, and safety glasses, should be worn when handling this compound powder and solutions.
-
Animal Monitoring: Closely monitor animals for potential side effects. While reported to be minor, increased eye discharge and alopecia (hair loss) have been associated with SCD inhibition in mice.[3] Any adverse events should be documented and managed according to IACUC-approved protocols.
-
Disposal: Dispose of all waste materials, including unused drug formulations and contaminated items, in accordance with institutional guidelines for chemical and biohazardous waste.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Synthesis and biological activity of a potent and orally bioavailable SCD inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound ≥99% (HPLC), Stearoyl-CoA Desaturase 1 (SCD1) inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound ≥99% (HPLC), Stearoyl-CoA Desaturase 1 (SCD1) inhibitor, powder | Sigma-Aldrich [merckmillipore.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SCD1-Fatty Acid Desaturase Inhibitor this compound Alleviates Latent Inflammation Induced by Preservative-Free Prostaglandin Analog Eye Drops - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stearoyl-CoA desaturase-1 is a key factor for lung cancer-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for MF-438 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MF-438 is a potent and orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a key enzyme in lipid metabolism, catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). This process is crucial for various cellular functions, and its dysregulation has been implicated in numerous diseases, including metabolic disorders and cancer. These application notes provide a comprehensive overview of the dosage and administration of this compound in preclinical animal models, based on available research.
Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of SCD1. This inhibition leads to an accumulation of intracellular SFAs and a depletion of MUFAs. The shift in the SFA/MUFA ratio can trigger a cascade of cellular events, including:
-
Endoplasmic Reticulum (ER) Stress: An accumulation of SFAs can induce the unfolded protein response (UPR), leading to ER stress and, ultimately, apoptosis.
-
Inhibition of Oncogenic Signaling: this compound has been shown to interfere with key cancer-promoting pathways, such as the Wnt/β-catenin and Hippo/YAP-TAZ signaling cascades, particularly in cancer stem cells.
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound's inhibitory action on SCD1.
Dosage and Administration in Animal Models
The administration of this compound in animal models has been primarily through oral gavage. The effective dose can vary depending on the animal model, disease indication, and experimental endpoint.
Summary of In Vivo Dosages
| Animal Model | Disease Model | Dosage | Administration Route | Vehicle/Formulation | Reference |
| Mouse | Liver Pharmacodynamic Assay | 1-3 mg/kg (ED50) | Oral | Not Specified | [1][2] |
| Rat (Wistar) | Fetal Liver Development | 6 mg/rat/day (for 5 days) | Oral Gavage | Starch solution | [3] |
Experimental Protocols
Preparation of this compound for Oral Administration
This compound is a powder that requires solubilization for in vivo administration. Several vehicle formulations have been reported. The choice of vehicle may depend on the required concentration and stability of the formulation. It is recommended to prepare the dosing solution fresh daily.
Formulation 1: Aqueous Suspension This formulation is suitable for achieving a range of concentrations.
-
Prepare a stock solution of this compound in an organic solvent such as DMSO.
-
For a 1 mL working solution, add 50 µL of a 15 mg/mL clarified DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Add 500 µL of ddH2O to bring the final volume to 1 mL.
-
The mixed solution should be used immediately.
Formulation 2: Corn Oil Suspension This formulation may be suitable for studies requiring a lipid-based vehicle.
-
Prepare a stock solution of this compound in DMSO.
-
For a 1 mL working solution, add 50 µL of a 2.2 mg/mL clear DMSO stock solution to 950 µL of corn oil.
-
Mix thoroughly until a uniform suspension is achieved.
-
The mixed solution should be used immediately.
Protocol for Oral Gavage in Rodents
Oral gavage is a common method for precise oral dosing in rodents. It is crucial to use proper technique to avoid injury to the animal.
Materials:
-
This compound dosing solution
-
Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats)
-
Syringes
-
Animal scale
Procedure:
-
Animal Handling and Restraint: Gently restrain the animal to immobilize its head and body. For mice, this can be achieved by scruffing the neck. For rats, a towel wrap can be effective. Ensure the animal's airway is not obstructed.
-
Gavage Needle Insertion:
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the animal, from the tip of the nose to the last rib. Mark this length on the needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-attempt. Do not force the needle.
-
-
Administration: Once the needle is correctly positioned in the esophagus, slowly administer the calculated volume of the this compound solution. The recommended maximum oral gavage volume is 10 mL/kg for mice and 20 mL/kg for rats.[4][5][6][7]
-
Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as labored breathing or changes in behavior.
Experimental Workflow for an In Vivo Efficacy Study
The following workflow provides a general framework for conducting an in vivo study with this compound. Specific parameters will need to be optimized for each study.
Caption: A general experimental workflow for an in-vivo study with this compound.
Considerations for Study Design:
-
Animal Model: Select an appropriate animal model that recapitulates the human disease of interest.
-
Group Size: Determine the appropriate number of animals per group to achieve statistical power.
-
Control Groups: Include a vehicle control group to account for any effects of the dosing vehicle.
-
Dose Range Finding: It may be necessary to conduct a dose-range finding study to determine the optimal therapeutic dose with minimal toxicity.
-
Duration of Treatment: The length of the treatment period will depend on the disease model and the specific research question.
-
Endpoint Analysis: Define clear primary and secondary endpoints to assess the efficacy of this compound. This may include tumor volume measurements, biomarker analysis, or histological evaluation.
Conclusion
This compound is a valuable research tool for investigating the role of SCD1 in various physiological and pathological processes. The information and protocols provided here offer a foundation for designing and executing in vivo studies using this potent SCD1 inhibitor. Researchers should always adhere to institutional animal care and use guidelines and optimize protocols for their specific experimental needs.
References
- 1. researchgate.net [researchgate.net]
- 2. SCD1 is the critical signaling hub to mediate metabolic diseases: Mechanism and the development of its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Early oleate deficiency leads to severe defects in fetal rat liver development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gaftp.epa.gov [gaftp.epa.gov]
- 5. Effects of oral dosing paradigms (gavage versus diet) on pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics [mdpi.com]
Application Notes and Protocols for MF-438 in Spheroid Formation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids, are increasingly utilized in cancer research and drug discovery to better mimic the complex microenvironment of solid tumors. These models provide a more physiologically relevant system for evaluating the efficacy of therapeutic compounds compared to traditional two-dimensional (2D) cell culture. MF-438 is a potent and orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a critical enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). Cancer cells, particularly cancer stem cells (CSCs), often exhibit upregulated lipogenesis and a dependency on MUFAs for proliferation, survival, and maintenance of stemness. Inhibition of SCD1 with this compound disrupts this metabolic pathway, leading to an accumulation of toxic SFAs, induction of endoplasmic reticulum (ER) stress, and ultimately, apoptosis. Notably, cancer cells cultured as spheroids, which enrich for CSC-like populations, have demonstrated significantly higher sensitivity to this compound compared to the same cells grown in monolayer cultures.[1]
These application notes provide a detailed protocol for utilizing this compound in a spheroid formation assay to assess its anti-cancer activity, particularly against cancer stem-like cells.
Mechanism of Action of this compound in Spheroid Formation
This compound targets SCD1, a key enzyme in the de novo synthesis of MUFAs. By inhibiting SCD1, this compound leads to a decrease in the cellular pool of MUFAs and an accumulation of SFAs. This altered SFA/MUFA ratio has several downstream consequences that impair spheroid formation and viability:
-
Induction of ER Stress and Apoptosis: The accumulation of SFAs can lead to lipotoxicity and ER stress, triggering the unfolded protein response (UPR) and ultimately leading to programmed cell death (apoptosis).
-
Inhibition of Cancer Stem Cell (CSC) Self-Renewal: CSCs are highly dependent on specific metabolic pathways, including lipid metabolism, to maintain their stem-like properties. Inhibition of SCD1 has been shown to selectively target the viability and self-renewal capacity of CSCs within the spheroid niche.
-
Modulation of Pro-Tumorigenic Signaling Pathways: SCD1 activity is linked to the regulation of key oncogenic signaling pathways. For instance, SCD1 inhibition can lead to the degradation of YAP/TAZ, the downstream effectors of the Hippo pathway, which are critical for cell proliferation and survival.
Signaling Pathway of this compound Action
References
Application Notes and Protocols for MF-438 Treatment in Non-Small Cell Lung Cancer (NSCLC) Cells
For Research Use Only.
Introduction
MF-438 is a potent and orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), an enzyme responsible for converting saturated fatty acids into monounsaturated fatty acids.[1] Emerging research has identified SCD1 as a key therapeutic target in various cancers, including non-small cell lung cancer (NSCLC). In NSCLC, particularly in cancer stem cell (CSC)-like populations, SCD1 is often upregulated and plays a crucial role in promoting cell survival, proliferation, and tumorigenicity. This compound, by inhibiting SCD1, disrupts lipid metabolism, leading to the induction of apoptosis and a reduction in the cancer stem cell phenotype. These application notes provide a summary of the effects of this compound on NSCLC cells and detailed protocols for key experimental assays.
Mechanism of Action
This compound exerts its anti-cancer effects in NSCLC primarily through the inhibition of SCD1. This inhibition leads to an altered cellular lipid profile, characterized by a decrease in monounsaturated fatty acids. This disruption of lipid homeostasis has been shown to selectively target NSCLC cells with stem-like properties, which are often resistant to conventional therapies. The downstream effects of SCD1 inhibition by this compound include the induction of apoptosis and the suppression of signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/AKT pathway.[2]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on NSCLC cell lines.
Table 1: In Vitro Efficacy of this compound on NSCLC Cell Lines
| Cell Line | Culture Condition | Assay | IC50 | Fold Sensitization (Adherent vs. Spheroid) | Reference |
| Pe o/11 | Adherent | MTT | 40 µM | 571 | [3] |
| Spheroid | Spheroid Formation | 0.07 µM | [3] | ||
| NCI-H460 | Adherent | MTT | 45 µM | 160 | [3] |
| Spheroid | Spheroid Formation | 0.28 µM | [3] |
Table 2: Effect of this compound on Apoptosis and Stemness Markers in Pe o/11 Spheroids
| Treatment | Parameter | Method | Result | Reference |
| This compound (1 µM, 72h) | Apoptotic Cells | Flow Cytometry (Annexin V) | 16.2% (vs. 4.3% in control) | [3] |
| This compound (1 µM) | Apoptotic Cells (M30+) | Immunofluorescence | 47.3% (vs. 2.4% in control) | [3] |
| This compound (1 µM) | ALDH1A1+ Cells | Immunofluorescence | 66.8% (vs. 86.2% in control) | [3] |
Signaling Pathway
The inhibition of SCD1 by this compound has been shown to impact key signaling pathways involved in cancer cell survival and proliferation. A primary target of this inhibition in NSCLC is the PI3K/AKT pathway. The disruption of lipid metabolism upon SCD1 inhibition can lead to a downstream reduction in AKT phosphorylation, thereby inhibiting its pro-survival signaling.
Caption: this compound inhibits SCD1, altering lipid metabolism and downregulating AKT signaling.
Experimental Protocols
Here are detailed protocols for key experiments to evaluate the efficacy of this compound on NSCLC cells.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on adherent NSCLC cells.
Workflow:
Caption: Workflow for assessing cell viability using the MTT assay.
Materials:
-
NSCLC cell lines (e.g., NCI-H460)
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed NSCLC cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.[4]
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and untreated control.
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[4]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value using appropriate software.
Spheroid Formation Assay
This assay assesses the effect of this compound on the self-renewal capacity and viability of NSCLC cancer stem-like cells.
Workflow:
Caption: Workflow for the spheroid formation and viability assay.
Materials:
-
NSCLC cell lines
-
Serum-free spheroid medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
This compound (dissolved in DMSO)
-
Ultra-low attachment 96-well plates
-
Microscope with a camera
Procedure:
-
Harvest and prepare a single-cell suspension of NSCLC cells.
-
Seed the cells at a density of 1,000 - 5,000 cells/well in 100 µL of spheroid medium in ultra-low attachment 96-well plates.
-
Add 100 µL of spheroid medium containing serial dilutions of this compound to the wells.
-
Incubate the plates for 7-12 days at 37°C with 5% CO₂ to allow for spheroid formation.[5]
-
Visually inspect the plates for spheroid formation and capture images using a microscope.
-
Count the number of spheroids per well.
-
(Optional) Spheroid viability can be assessed using a 3D cell viability assay (e.g., CellTiter-Glo® 3D).
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Workflow:
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay [bio-protocol.org]
- 5. Tumor Spheroid Formation Assay [sigmaaldrich.com]
Application of MF-438 in Breast Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MF-438 is a potent and orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a key enzyme in fatty acid metabolism, catalyzing the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). In the context of oncology, particularly breast cancer, SCD1 has emerged as a significant therapeutic target. Elevated SCD1 expression is associated with tumor progression and poor prognosis. By inhibiting SCD1, this compound disrupts lipid metabolism in cancer cells, leading to anti-proliferative and pro-apoptotic effects. This document provides detailed application notes and protocols for the use of this compound in breast cancer research.
Quantitative Data Summary
The inhibitory effect of this compound on the proliferation of breast cancer cells has been quantified in various cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Breast Cancer Subtype | Serum Conditions | IC50 Value (µM) | Citation |
| MCF-7 | Luminal A (ER+, PR+, HER2-) | 10% FBS | 16.7 | [1] |
| MCF-7 | Luminal A (ER+, PR+, HER2-) | 2% FBS | 3.7 | [1] |
Note: Further research is needed to establish IC50 values for this compound across a broader range of breast cancer cell lines, including Triple-Negative Breast Cancer (TNBC) and HER2-positive subtypes.
Signaling Pathways
This compound exerts its effects in breast cancer cells by modulating key signaling pathways involved in metabolism, proliferation, and migration. Two prominent pathways have been identified:
Leptin (LEP) - SCD1 Axis in ER-Positive Breast Cancer
In estrogen receptor-positive (ER+) breast cancer, the adipokine leptin can promote tumorigenesis. Leptin upregulates SCD1 expression, leading to increased fatty acid desaturation, mitochondrial respiration, and ATP production. This metabolic reprogramming supports cancer cell growth and motility. This compound, by inhibiting SCD1, can counteract these pro-tumorigenic effects of leptin.[2]
SCD1 - PLD - mTOR Pathway in Triple-Negative Breast Cancer
In triple-negative breast cancer (TNBC) cells, such as MDA-MB-231, SCD1 activity is linked to cell migration. The product of SCD1's enzymatic activity, oleic acid, can stimulate a signaling cascade involving Phospholipase D (PLD) and the mammalian target of rapamycin (mTOR). Activation of the mTOR pathway, specifically through its downstream effector p70S6K, promotes the morphological changes and increased motility associated with cancer cell migration. This compound can inhibit this pathway by blocking SCD1 activity.
References
Application Notes and Protocols for In Vivo Formulation of MF-438 with PEG300 and Tween-80
For Researchers, Scientists, and Drug Development Professionals
Introduction
MF-438 is a potent and orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][2][3] SCD1 is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids, primarily oleate, from saturated fatty acids.[4] Inhibition of SCD1 has emerged as a promising therapeutic strategy in various disease models, including oncology, by disrupting cancer cell metabolism and survival.[4][5][6] Due to its lipophilic nature, this compound requires a specialized formulation to ensure adequate solubility and bioavailability for in vivo studies. This document provides detailed application notes and protocols for the preparation and administration of an oral formulation of this compound using a vehicle composed of polyethylene glycol 300 (PEG300) and Tween-80.
Mechanism of Action: SCD1 Inhibition
This compound exerts its biological effects by potently inhibiting the enzymatic activity of SCD1. This enzyme is responsible for introducing a double bond in the delta-9 position of saturated fatty acyl-CoAs, a rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs). By blocking this process, this compound leads to an accumulation of saturated fatty acids (SFAs) and a depletion of MUFAs, which can induce endoplasmic reticulum (ER) stress and apoptosis in cancer cells.[6]
Caption: Signaling pathway of this compound action.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell/Enzyme System | Reference |
| IC₅₀ | 2.3 nM | Rat SCD1 (rSCD1) | [3][7] |
| IC₅₀ | 21 nM | Human HepG2 cells | [7] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Value | Animal Model | Reference |
| ED₅₀ | 1-3 mg/kg | Mouse liver PD assays | [7] |
Note: Specific pharmacokinetic and detailed in vivo efficacy data for the PEG300/Tween-80 formulation were not available in the public domain at the time of this document's creation. Researchers should perform pilot studies to determine these parameters for their specific animal models and experimental conditions.
Experimental Protocols
Preparation of this compound Oral Formulation
This protocol describes the preparation of a 1 mL stock solution of this compound formulated in a vehicle of Dimethyl Sulfoxide (DMSO), PEG300, Tween-80, and an aqueous solution (ddH₂O or saline). This formulation is suitable for oral gavage in rodents.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile double-distilled water (ddH₂O) or saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator
Protocol:
-
Prepare a Stock Solution in DMSO:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 15 mg/mL).[3] Ensure the powder is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution.
-
-
Prepare the Vehicle Mixture:
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 50 µL of the this compound DMSO stock solution (e.g., 15 mg/mL stock).
-
Vortex the mixture thoroughly until it is a clear and homogenous solution.
-
-
Add Tween-80:
-
To the PEG300 and DMSO/MF-438 mixture, add 50 µL of Tween-80.
-
Vortex again until the solution is clear and homogenous.
-
-
Final Dilution:
-
Add 500 µL of sterile ddH₂O or saline to the mixture to bring the total volume to 1 mL.
-
Vortex the final solution thoroughly. The resulting solution should be a clear, homogenous microemulsion.
-
-
Administration:
-
The formulation should be prepared fresh before each use and administered immediately via oral gavage.[3]
-
Caption: Workflow for preparing the this compound oral formulation.
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the orally formulated this compound in a subcutaneous xenograft mouse model.
Materials and Animals:
-
Immunocompromised mice (e.g., CD1 nude)
-
Cancer cell line of interest (e.g., NCI-H460 non-small cell lung cancer)
-
Matrigel (or other appropriate extracellular matrix)
-
Calipers for tumor measurement
-
Animal balance
-
Oral gavage needles
-
This compound oral formulation (prepared as described above)
-
Vehicle control (formulation without this compound)
Protocol:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (typically a 1:1 ratio).
-
Inject the cell suspension (e.g., 1 x 10⁶ cells in 100 µL) subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment Initiation:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Record the initial tumor volume and body weight for each mouse.
-
-
Drug Administration:
-
Administer the this compound oral formulation to the treatment group via oral gavage at the desired dose and schedule (e.g., daily, every other day).
-
Administer the vehicle control to the control group following the same schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Study Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth inhibition between the treatment and control groups.
-
Caption: Experimental workflow for an in vivo efficacy study.
Conclusion
The formulation of this compound with PEG300 and Tween-80 provides a viable and effective method for oral administration in preclinical in vivo studies. This approach enhances the solubility and bioavailability of this potent SCD1 inhibitor, enabling the investigation of its therapeutic potential in various disease models. Researchers should carefully consider the specific experimental conditions and animal models to optimize dosing and scheduling for maximal efficacy and minimal toxicity. Further studies are warranted to fully characterize the pharmacokinetic profile of this specific formulation.
References
- 1. Stearoyl-CoA desaturase-1 is a key factor for lung cancer-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of a potent and orally bioavailable SCD inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
MF-438 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming solubility challenges associated with the stearoyl-CoA desaturase 1 (SCD1) inhibitor, MF-438.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a crystalline solid that is practically insoluble in water. It exhibits good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and limited solubility in ethanol.
Q2: My this compound precipitated when I diluted my DMSO stock solution in aqueous media. What should I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs because this compound is poorly soluble in aqueous solutions. To avoid this, it is crucial to use a co-solvent system or a formulation containing solubilizing agents when preparing aqueous working solutions. Refer to the detailed protocols in the Troubleshooting Guide below.
Q3: Can I heat the solution to improve solubility?
A3: Gentle warming can aid in the dissolution of this compound in some organic solvents. However, prolonged or excessive heating is not recommended as it may lead to degradation of the compound. For aqueous solutions, the use of excipients is a more reliable method to enhance and maintain solubility.
Q4: Is it necessary to use fresh DMSO?
A4: Yes, it is highly recommended to use fresh, anhydrous DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly reduce the solubility of this compound.[1][2]
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][3][4][5] SCD1 is a key enzyme in fatty acid metabolism, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[3] By inhibiting SCD1, this compound disrupts this process, which can impact various cellular functions and is of particular interest in cancer research.[3][6][7]
Troubleshooting Guide: Overcoming this compound Solubility Issues
This guide provides structured protocols to address common solubility problems encountered during in vitro and in vivo experiments.
Issue 1: Precipitation of this compound in Aqueous Buffers for In Vitro Assays
Cause: Direct dilution of a high-concentration organic stock solution into an aqueous buffer can cause the compound to crash out of solution due to its low aqueous solubility.
Solution: Employ a stepwise dilution or use a co-solvent/surfactant-based formulation.
Experimental Protocol: Co-Solvent/Surfactant Method for In Vitro Solutions
This protocol is designed to prepare a 1 mL working solution. Adjust volumes as needed.
-
Prepare a Stock Solution: Dissolve this compound in fresh, anhydrous DMSO to create a concentrated stock solution (e.g., 10-30 mg/mL).
-
Initial Dilution in Co-solvent: In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add this compound Stock: To the PEG300, add 50 µL of your clarified this compound DMSO stock solution (e.g., 15 mg/mL). Mix thoroughly until the solution is clear.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Final Aqueous Dilution: Add 500 µL of sterile deionized water (ddH₂O) dropwise while vortexing to bring the final volume to 1 mL.
-
Immediate Use: Use the freshly prepared solution immediately for optimal results.[1]
Issue 2: Poor Bioavailability or Precipitation in In Vivo Studies
Cause: The low aqueous solubility of this compound can lead to poor absorption and bioavailability when administered orally or via injection in a simple aqueous vehicle.
Solution: Utilize a formulation with solubilizing and emulsifying agents suitable for animal studies.
Experimental Protocol: Formulation for Oral Administration (In Vivo)
This protocol provides an example for preparing a formulation for oral gavage.
-
Prepare a Stock Solution: Dissolve this compound in DMSO. For this protocol, a stock of 2.2 mg/mL is used as an example.
-
Vehicle Preparation: In a suitable sterile container, measure 950 µL of corn oil.
-
Formulation: Add 50 µL of the 2.2 mg/mL this compound DMSO stock solution to the corn oil.
-
Homogenization: Mix the solution thoroughly to ensure a uniform suspension.
-
Immediate Use: This formulation should be used immediately after preparation.[1]
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Reference |
| DMSO | 30 | 71.18 | Use of fresh, anhydrous DMSO is critical as moisture can reduce solubility. | [1] |
| DMSO | 25 | 59.32 | Ultrasonic treatment may be needed. | [2] |
| DMSO | 10 | 23.73 | - | [8] |
| DMF | 50 | 118.64 | Ultrasonic treatment may be needed. | [2] |
| DMF | 30 | 71.18 | - | [3] |
| Ethanol | 8 | 18.98 | - | [1] |
| Ethanol | 2 | 4.75 | Warming may be required. | [9] |
| Water | Insoluble | - | - | [1] |
Visual Guides: Diagrams and Workflows
Signaling Pathway
Caption: Inhibition of SCD1 by this compound blocks MUFA synthesis.
Experimental Workflow
Caption: Step-by-step workflow for preparing this compound for in vitro use.
Logical Relationship
Caption: Decision tree for addressing this compound solubility issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Synthesis and biological activity of a potent and orally bioavailable SCD inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | SCD1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. SCD1-Fatty Acid Desaturase Inhibitor this compound Alleviates Latent Inflammation Induced by Preservative-Free Prostaglandin Analog Eye Drops - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound ≥99% (HPLC), Stearoyl-CoA Desaturase 1 (SCD1) inhibitor, powder | Sigma-Aldrich [merckmillipore.com]
- 9. abbexa.com [abbexa.com]
optimizing MF-438 incubation time for maximum effect
Welcome to the technical support center for MF-438, a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments for maximum effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable, potent, and orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][2][3] Its primary mechanism of action is to block the enzymatic activity of SCD1, an enzyme that catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), primarily oleic acid.[4][5] By inhibiting SCD1, this compound leads to an accumulation of SFAs and a depletion of MUFAs within the cell, impacting membrane fluidity, lipid signaling, and energy storage.[5]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: The optimal concentration of this compound is cell-line dependent. However, a common starting point for in vitro studies is in the low micromolar range. For example, a concentration of 1 µM has been effectively used to decrease the activity of aldehyde dehydrogenase 1A1 (ALDH1A1) in spheroids derived from NCI-H460 cells.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a powder. For stock solutions, it is soluble in DMSO, with a recommended concentration of around 10 mg/mL.[3] To avoid solubility issues, it is crucial to use fresh, anhydrous DMSO as moisture can reduce its solubility.[1] For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to prevent repeated freeze-thaw cycles.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect of this compound | Suboptimal Incubation Time: The incubation time may be too short for the desired downstream effect to manifest. | Perform a time-course experiment to determine the optimal incubation duration for your specific assay (see Experimental Protocols section). Some effects may be observable after 24 hours, while others may require 72 hours or longer.[8][9] |
| Incorrect Concentration: The concentration of this compound may be too low to effectively inhibit SCD1 in your cell line. | Perform a dose-response experiment to determine the IC50 value for your specific cell line and endpoint. | |
| Poor Solubility: The compound may not be fully dissolved, leading to a lower effective concentration. | Ensure the use of fresh, anhydrous DMSO for preparing stock solutions.[1] Visually inspect the stock solution for any precipitates. | |
| Cell Death or Toxicity | On-target Toxicity: The accumulation of saturated fatty acids due to SCD1 inhibition can lead to cellular stress and apoptosis.[5][10] | Consider reducing the concentration of this compound or the incubation time. You can also co-treat with oleic acid to rescue the phenotype and confirm on-target toxicity.[6] |
| Off-target Effects: At high concentrations, small molecule inhibitors may have off-target effects. | Use the lowest effective concentration determined from your dose-response experiments. If off-target effects are suspected, consider using a structurally different SCD1 inhibitor to confirm the phenotype. | |
| Difficulty Reproducing Results | Variability in Cell Culture Conditions: Differences in cell density, passage number, or media composition can affect the cellular response to this compound. | Standardize your cell culture protocols. Ensure consistent cell seeding densities and use cells within a defined passage number range. |
| Instability of the Compound in Media: The compound may degrade over long incubation periods. | For long-term experiments, consider replenishing the media with fresh this compound every 48-72 hours. |
Experimental Protocols
Protocol: Determining Optimal Incubation Time for this compound
This protocol outlines a time-course experiment to determine the optimal incubation time of this compound for achieving the desired biological effect. The primary readout for SCD1 inhibition is the change in the ratio of monounsaturated to saturated fatty acids.
1. Cell Seeding:
- Plate your cells of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment.
2. Treatment with this compound:
- After allowing the cells to adhere overnight, treat them with a predetermined optimal concentration of this compound (e.g., 1 µM). Include a vehicle control (DMSO) group.
3. Time-Course Harvest:
- Harvest cells at various time points after treatment. Suggested time points include: 0, 4, 8, 12, 24, 48, and 72 hours.
4. Endpoint Analysis:
- Primary Analysis (Direct measure of SCD1 inhibition):
- Lipid Extraction: Extract total lipids from the cell pellets.
- Fatty Acid Analysis: Analyze the fatty acid composition using gas chromatography-mass spectrometry (GC-MS) to determine the ratio of oleic acid (C18:1) to stearic acid (C18:0). A significant decrease in this ratio indicates SCD1 inhibition.
- Secondary Analysis (Downstream biological effects):
- Cell Viability/Proliferation: Perform an MTT or similar assay to assess the effect on cell growth. A 72-hour incubation is often used for growth inhibition assays.[8]
- Apoptosis: Use flow cytometry (e.g., Annexin V staining) to measure apoptosis. Significant apoptosis may be observed after 72 hours of treatment.[8]
- Gene/Protein Expression: Analyze the expression of downstream targets or markers of cellular stress via qPCR or Western blotting.
5. Data Interpretation:
- Plot the results of your primary and secondary analyses against time. The optimal incubation time will be the point at which the desired effect reaches its maximum or plateaus.
Data Presentation
Table 1: Example Time-Course Data for this compound Treatment (1 µM)
| Incubation Time (hours) | Oleic Acid/Stearic Acid Ratio (C18:1/C18:0) | Cell Viability (% of Control) | Apoptosis (% Annexin V Positive) |
| 0 | 1.00 | 100% | 5% |
| 4 | 0.85 | 98% | 6% |
| 8 | 0.62 | 95% | 8% |
| 12 | 0.45 | 90% | 12% |
| 24 | 0.25 | 80% | 25% |
| 48 | 0.18 | 65% | 40% |
| 72 | 0.15 | 50% | 55% |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.
Visualizations
Caption: Mechanism of this compound action on the SCD1 pathway.
Caption: Workflow for determining optimal this compound incubation time.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Synthesis and biological activity of a potent and orally bioavailable SCD inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound ≥99% (HPLC), Stearoyl-CoA Desaturase 1 (SCD1) inhibitor, powder | Sigma-Aldrich [merckmillipore.com]
- 4. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Stearoyl-CoA desaturase-1 is a key factor for lung cancer-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of StearoylCoA Desaturase-1 Inactivates Acetyl-CoA Carboxylase and Impairs Proliferation in Cancer Cells: Role of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting MF-438 Activity
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists encountering a lack of activity with the Stearoyl-CoA Desaturase 1 (SCD1) inhibitor, MF-438, in their cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][2][3] SCD1 is an enzyme that catalyzes the synthesis of monounsaturated fatty acids, primarily oleate, from saturated fatty acids. By inhibiting SCD1, this compound disrupts lipid metabolism, which can impact various cellular processes including cell proliferation, inflammation, and survival.[4][5][6]
Q2: What are the key characteristics of this compound?
Below is a summary of the key properties of this compound.
| Property | Value | Source |
| Target | Stearoyl-CoA Desaturase 1 (SCD1) | [1][2] |
| IC₅₀ | 2.3 nM (for rat SCD1) | [1][2] |
| Molecular Formula | C₁₉H₁₈F₃N₅OS | [6] |
| Molecular Weight | 421.4 g/mol | [6] |
| Solubility | DMSO: 10 mg/mL, 30 mg/mL[2][6] | [2][6] |
| Storage | Powder: 2-8°C; Stock solution: -20°C or -80°C | [1] |
Q3: What is the expected outcome of this compound treatment in sensitive cell lines?
In sensitive cell lines, this compound treatment is expected to lead to a decrease in the levels of monounsaturated fatty acids. This can result in various downstream effects, including:
-
Inhibition of cell proliferation.
-
Induction of apoptosis or other forms of cell death.[6]
-
Reduction of inflammation.[4]
-
Decreased spheroid formation in cancer stem cells.[6]
Troubleshooting Guide: Why is this compound not showing activity in my cell line?
If you are not observing the expected effects of this compound in your experiments, several factors could be at play. This guide provides a step-by-step approach to troubleshoot the issue.
Step 1: Verify Compound Integrity and Handling
The first step is to ensure the inhibitor itself is viable and correctly handled.
Possible Cause:
-
Improper Storage: this compound stock solutions should be stored at -20°C for up to one year or -80°C for up to two years.[1] Improper storage can lead to degradation.
-
Incorrect Dilution: Ensure the final concentration of this compound in your cell culture medium is within the effective range. The IC₅₀ is in the nanomolar range, but cellular assays may require higher concentrations (micromolar range) to observe an effect.[7]
-
Solubility Issues: this compound is soluble in DMSO.[2][6] Ensure the compound is fully dissolved before adding it to the culture medium. The final concentration of DMSO in the medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[8]
Troubleshooting Workflow for Compound Integrity:
Caption: Workflow to verify the integrity and handling of this compound.
Step 2: Evaluate Experimental Design and Cell Line Characteristics
If the compound is not the issue, the experimental setup or the specific cell line may be the reason for the lack of activity.
Possible Causes:
-
Cell Line Resistance: The target cell line may have intrinsic or acquired resistance to SCD1 inhibition. This could be due to low SCD1 expression, compensatory metabolic pathways, or drug efflux pumps.[9]
-
Incorrect Dosing and Treatment Duration: The concentration of this compound may be too low, or the treatment duration too short to induce a measurable effect. It is advisable to perform a dose-response experiment over a wide range of concentrations and multiple time points.[10]
-
High Serum Concentration: Components in the fetal bovine serum (FBS) used in the cell culture medium, such as lipids, may interfere with the activity of this compound.
-
Cell Density: The number of cells seeded can influence the outcome of drug sensitivity assays.[8]
Troubleshooting Workflow for Experimental Design:
Caption: Workflow to troubleshoot experimental design and cell line-specific factors.
Step 3: Analyze the Downstream Signaling Pathway
Confirming the engagement of the target and its downstream effects is crucial.
SCD1 Signaling Pathway:
Caption: Simplified signaling pathway of SCD1 and the inhibitory action of this compound.
Troubleshooting Steps:
-
Confirm Target Engagement: If possible, perform a lipidomics analysis to measure the ratio of monounsaturated to saturated fatty acids in your cells after this compound treatment. A decrease in this ratio would indicate successful SCD1 inhibition.
-
Assess Downstream Markers: Analyze the expression or phosphorylation status of proteins known to be affected by SCD1 activity in your specific cellular context.
-
Use a Positive Control: Include a known SCD1 inhibitor as a positive control in your experiments to validate your assay.
Experimental Protocols
Cell Viability Assay (MTT/XTT)
This protocol is a standard method to assess the effect of this compound on cell proliferation.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for your desired time points (e.g., 24, 48, 72 hours).
-
MTT/XTT Addition: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Readout: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀.
By systematically working through these troubleshooting steps, you should be able to identify the reason for the lack of this compound activity in your cell line and optimize your experimental conditions for successful outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Synthesis and biological activity of a potent and orally bioavailable SCD inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SCD1-Fatty Acid Desaturase Inhibitor this compound Alleviates Latent Inflammation Induced by Preservative-Free Prostaglandin Analog Eye Drops - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. caymanchem.com [caymanchem.com]
- 7. resources.biomol.com [resources.biomol.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms by which mammalian cells acquire resistance to drugs that affect microtubule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent MF-438 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of MF-438 in cell culture media.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in your cell culture media can lead to inaccurate experimental results. This guide provides a step-by-step approach to identify and resolve this common issue.
Issue: I am observing precipitation of this compound after adding it to my cell culture medium.
This is a common challenge with lipophilic compounds like this compound. The following workflow can help you troubleshoot and prevent precipitation.
Technical Support Center: Oleic Acid Rescue Experiment for MF-438 Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the SCD1 inhibitor MF-438 and performing oleic acid rescue experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[][2][3] SCD1 is a key enzyme in fatty acid metabolism, responsible for converting saturated fatty acids (SFAs) like stearic acid into monounsaturated fatty acids (MUFAs), most notably oleic acid.[4][5] By inhibiting SCD1, this compound blocks the endogenous production of oleic acid, leading to an accumulation of SFAs and a depletion of MUFAs. This disruption of the SFA/MUFA balance can induce various cellular responses, including apoptosis, and inhibition of cell proliferation, particularly in cancer cells that exhibit high SCD1 expression.
Q2: What is the purpose of an oleic acid rescue experiment?
An oleic acid rescue experiment is designed to confirm that the observed cellular effects of this compound are specifically due to the inhibition of SCD1 and the subsequent depletion of its product, oleic acid. By supplying oleic acid exogenously to cells treated with this compound, researchers can bypass the enzymatic block. If the addition of oleic acid reverses the effects of this compound (e.g., restores cell viability, reduces apoptosis), it provides strong evidence that the inhibitor's mechanism of action is on-target.[6][7]
Q3: Why is oleic acid often complexed with Bovine Serum Albumin (BSA) in cell culture experiments?
Oleic acid has very poor solubility in aqueous solutions like cell culture media.[] This can lead to the formation of micelles or precipitates, resulting in inconsistent and non-physiological concentrations being delivered to the cells.[8] To overcome this, oleic acid is commonly complexed with fatty acid-free BSA. BSA acts as a carrier protein, binding to the oleic acid and facilitating its stable suspension in the media, allowing for a more controlled and effective delivery to the cells.[5][9][10][11]
Q4: How do I determine the optimal concentrations of this compound and oleic acid for my experiment?
The optimal concentrations of this compound and oleic acid are cell-type dependent and must be determined empirically.
-
This compound Concentration: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound for your specific cell line. This can be done using a cell viability assay (e.g., MTS, MTT). A typical starting point for this compound concentration can range from nanomolar to low micromolar, based on published data.[2]
-
Oleic Acid Concentration: Once the IC50 of this compound is established, perform a rescue experiment with varying concentrations of oleic acid while keeping the this compound concentration constant (e.g., at the IC50). The optimal oleic acid concentration will be the lowest concentration that effectively reverses the effects of this compound. Commonly used concentrations of oleic acid in rescue experiments range from 50 µM to 200 µM.[7]
Q5: What are the expected outcomes of a successful oleic acid rescue experiment?
A successful experiment will demonstrate that the detrimental effects of this compound on cell viability, proliferation, or other measured parameters are significantly attenuated or completely reversed by the co-administration of oleic acid. This would be observed as, for example, an increase in cell viability in the this compound + oleic acid group compared to the this compound alone group.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oleic acid precipitates in the culture medium. | - Improper conjugation to BSA.- Oleic acid concentration is too high.- The quality of the fatty acid-free BSA is poor. | - Ensure the oleic acid-BSA conjugation protocol is followed precisely, including warming steps.[5][10][12]- Test a lower concentration of oleic acid.- Use high-quality, fatty acid-free BSA. |
| Cells are dying in the oleic acid-only control group. | - Oleic acid can be lipotoxic at high concentrations.- Contamination of the oleic acid stock. | - Perform a dose-response curve for oleic acid alone to determine its toxicity threshold in your cell line.- Use fresh, high-purity oleic acid. |
| Oleic acid fails to rescue the effects of this compound. | - Oleic acid concentration is too low.- this compound concentration is too high, causing off-target toxicity.- The observed effects of this compound in your system are independent of SCD1 inhibition.- Ineffective cellular uptake of the oleic acid-BSA complex. | - Increase the concentration of oleic acid in the rescue experiment.- Lower the concentration of this compound to a level closer to its IC50.- Consider alternative mechanisms of this compound action or use a different SCD1 inhibitor to confirm the phenotype.- Ensure proper oleic acid-BSA conjugation. |
| High variability between replicate wells. | - Uneven cell seeding.- Inconsistent concentrations of this compound or oleic acid due to poor mixing or precipitation. | - Ensure a single-cell suspension before seeding and use appropriate pipetting techniques.- Thoroughly mix all stock solutions and media before adding to the cells. Visually inspect for any precipitates. |
| DMSO vehicle control shows toxicity. | - DMSO concentration is too high. | - Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) and is consistent across all treatment groups, including the vehicle control.[4] |
Quantitative Data Summary
The following tables summarize quantitative data related to this compound inhibition and oleic acid rescue from various studies. Note that these values are cell-type specific and should be used as a reference.
Table 1: Inhibitory Concentrations of this compound
| Cell Line | Assay Type | IC50 / Effective Concentration | Reference |
| Rat SCD1 | Enzymatic Assay | 2.3 nM | [] |
| Lung Cancer Spheroids | Spheroid Formation | 1 µM (induces apoptosis) | [2] |
| Human Peripheral Blood Monocytes | Macrophage Differentiation | ~1 µM (reduces macrophage percentage) | [13] |
| MCF-7 (Breast Cancer) | Cell Proliferation | 5 µM (causes significant inhibition) | [6] |
Table 2: Example Concentrations for Oleic Acid Rescue
| Cell Line | This compound Concentration | Oleic Acid Concentration | Outcome | Reference |
| MCF-7 (Breast Cancer) | 5 µM | 100 µM | Rescued cell proliferation | [6] |
| A549 Lung CSCs | 1 µM | 50 µM | Rescued cell survival | [7] |
| Mouse T-cells | Not specified | Not specified | Reversed enhanced T-cell function | [14] |
Experimental Protocols
Protocol 1: Preparation of Oleic Acid-BSA Complex
This protocol is adapted from various sources to ensure the proper solubilization of oleic acid in cell culture media.[5][10][12]
Materials:
-
Oleic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol (100%)
-
Sterile phosphate-buffered saline (PBS) or serum-free culture medium
-
Sterile conical tubes
-
Water bath at 37-50°C
Procedure:
-
Prepare a 10% (w/v) BSA solution: Dissolve fatty acid-free BSA in sterile PBS or serum-free medium. Gently mix to avoid frothing. Filter-sterilize the solution using a 0.22 µm filter.
-
Prepare an oleic acid stock solution: Dissolve oleic acid in 100% ethanol to create a high-concentration stock (e.g., 100 mM).
-
Complexation: a. Warm the 10% BSA solution to 37°C. b. Slowly add the oleic acid stock solution dropwise to the warm BSA solution while gently vortexing or stirring. A typical molar ratio of oleic acid to BSA is between 3:1 and 6:1. The solution may initially appear cloudy.[5] c. Incubate the mixture in a water bath at 37-50°C for at least 30 minutes to 1 hour with continuous gentle agitation until the solution becomes clear.[5][11]
-
Sterilization and Storage: Filter-sterilize the final oleic acid-BSA complex. Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Oleic Acid Rescue Experiment Workflow
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Oleic acid-BSA complex stock solution
-
Vehicle controls (DMSO, BSA-only solution)
-
Multi-well cell culture plates
-
Cell viability assay reagent (e.g., MTS, MTT)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere and recover for 24 hours.
-
Treatment Preparation: Prepare serial dilutions of this compound and the oleic acid-BSA complex in complete culture medium. Also, prepare the necessary vehicle controls.
-
Experimental Groups:
-
Untreated control
-
Vehicle control (DMSO + BSA)
-
This compound only (at various concentrations or a fixed concentration, e.g., IC50)
-
Oleic acid only (at various concentrations)
-
This compound + Oleic acid (co-treatment)
-
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the respective treatments.
-
Incubation: Incubate the cells for a predetermined period (e.g., 48-72 hours), depending on the cell type and the specific endpoint being measured.
-
Data Collection: At the end of the incubation period, perform a cell viability assay or other relevant assays (e.g., apoptosis assay, western blot for signaling proteins).
-
Data Analysis: Normalize the data to the vehicle control. Compare the viability of cells treated with this compound alone to those co-treated with this compound and oleic acid to determine if a rescue effect occurred.
Visualizations
Caption: Signaling pathway of this compound inhibition and oleic acid rescue.
Caption: Experimental workflow for an oleic acid rescue experiment.
References
- 2. Stearoyl-CoA desaturase-1 is a key factor for lung cancer-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oleic Acid | C18H34O2 | CID 445639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 11. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wklab.org [wklab.org]
- 13. researchgate.net [researchgate.net]
- 14. SCD1 inhibition enhances the effector functions of CD8 + T cells via ACAT1‐dependent reduction of esterified cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting MF-438 variability in experimental results
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using MF-438, a potent inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). Consistent and reproducible results are critical in scientific research, and this document aims to address common sources of variability in experiments involving this compound.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][2][3][4] Its primary mechanism of action is to block the enzymatic activity of SCD1, which is responsible for converting saturated fatty acids into monounsaturated fatty acids, particularly oleic acid.[5] This inhibition of fatty acid metabolism can impact various cellular processes, including cell proliferation, survival, and membrane fluidity.
2. My experimental results with this compound are inconsistent. What are the common sources of variability?
Variability in experimental outcomes with this compound can stem from several factors. Key areas to investigate include:
-
Compound Stability and Handling: Improper storage or repeated freeze-thaw cycles of this compound stock solutions can lead to degradation of the compound.
-
Solvent Quality: The quality and handling of the solvent, typically DMSO, are crucial. Moisture-absorbing DMSO can reduce the solubility of this compound.[2]
-
Cell Culture Conditions: Differences in cell lines, cell density, passage number, and media composition can all influence the cellular response to this compound.
-
Experimental Protocol Adherence: Minor deviations in incubation times, compound concentrations, or assay procedures can lead to significant variations in results.
3. I'm observing lower than expected potency (higher IC50) for this compound in my cell-based assays. What could be the cause?
Several factors can contribute to an apparent decrease in this compound potency:
-
Compound Degradation: Ensure that the compound has been stored correctly and that stock solutions are not expired.
-
Solubility Issues: this compound may precipitate out of solution if not prepared correctly or if the final concentration in media is too high. Using fresh, high-quality DMSO for stock solutions is recommended.[2]
-
High Serum Concentration in Media: Components in fetal bovine serum (FBS) can bind to this compound, reducing its effective concentration. Consider reducing the serum percentage during treatment, if compatible with your cell line.
-
Cell Line-Specific Resistance: Some cell lines may have intrinsic or acquired resistance mechanisms to SCD1 inhibition.
4. Can this compound affect pathways other than SCD1?
While this compound is a potent SCD1 inhibitor, it has been shown to have other effects. For instance, in glioma cells, this compound has been observed to have an SCD1-independent inhibitory effect on Divalent Metal Transporter 1 (DMT1) expression.[6] It is important to consider potential off-target effects and to use appropriate controls in your experiments.
Troubleshooting Guides
Problem: Inconsistent IC50 Values Across Experiments
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh stock solutions from solid compound. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use filtered pipette tips to avoid cross-contamination. |
| Variable Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Perform a cell count before each experiment. |
| Fluctuations in Incubation Time | Use a precise timer for all incubation steps. Ensure consistent timing for compound addition and assay readouts. |
Problem: Poor Solubility or Precipitation of this compound in Media
| Potential Cause | Troubleshooting Step |
| Low-Quality or "Wet" DMSO | Use fresh, anhydrous, high-quality DMSO to prepare stock solutions.[2] |
| High Final Concentration | Prepare intermediate dilutions of the stock solution in media before adding to the final culture wells to avoid shocking the compound out of solution. |
| Precipitation in Aqueous Solutions | Visually inspect the media after adding this compound. If precipitation is observed, consider using a lower final concentration or adding a surfactant like Tween 80 for in vivo formulations.[2] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microfuge tube.
-
Dissolving: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 30 mg/mL).[2][3]
-
Vortexing: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.[1][2][5]
Cell Viability Assay (Example using a 96-well plate)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the this compound stock solution in cell culture media.
-
Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (media with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by plotting the cell viability against the log of the this compound concentration.
Visualizations
Caption: A flowchart for troubleshooting variability in this compound experiments.
Caption: The inhibitory effect of this compound on the SCD1 signaling pathway.
Summary of this compound Properties
| Property | Value | Reference |
| Target | Stearoyl-CoA Desaturase 1 (SCD1) | [1][2][3] |
| IC50 | 2.3 nM (for rat SCD1) | [1][2][5] |
| Solubility | DMSO: up to 30 mg/mL | [2] |
| Ethanol: 8 mg/mL | [2] | |
| Storage (Stock Solution) | -80°C for up to 2 years; -20°C for up to 1 year | [1][2] |
| Formulation | Crystalline solid | [5] |
| Molecular Weight | 421.4 g/mol | [5] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | SCD1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Synthesis and biological activity of a potent and orally bioavailable SCD inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: The Impact of Serum Concentration on MF-438 Efficacy
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting experiments involving the SCD1 inhibitor, MF-438, with a specific focus on the potential influence of serum concentration on its efficacy.
Frequently Asked Questions (FAQs)
Q1: How does serum in cell culture media potentially affect the efficacy of this compound?
Serum contains a complex mixture of proteins, with albumin being the most abundant. This compound, like many small molecule inhibitors, can bind to these proteins. When this compound is bound to a serum protein, it is generally considered to be inactive, as it cannot readily enter the cell to reach its target, Stearoyl-CoA Desaturase 1 (SCD1). Therefore, a higher concentration of serum can lead to increased protein binding, reducing the free and active concentration of this compound available to the cells. This can result in a perceived decrease in the compound's potency, often observed as an increase in the IC50 value.
Q2: My IC50 value for this compound is higher than what is reported in the literature. Could serum be the cause?
Yes, this is a plausible explanation. The IC50 of this compound has been reported to be as low as 2.3 nM in cell-free assays.[1][2] However, in cell-based assays, this value can be significantly higher.[3] Differences in the type and concentration of serum (e.g., Fetal Bovine Serum - FBS) used in the cell culture medium are a common source of variability in cell-based assay results.[4][5] If your experimental setup uses a higher serum concentration than that used in the reference literature, you may observe a rightward shift in the dose-response curve and a higher IC50 value.
Q3: What are the typical serum concentrations used in cell culture, and how much can they vary?
The most common supplement in cell culture media is Fetal Bovine Serum (FBS), typically used at concentrations ranging from 5% to 20%.[6] However, the exact protein composition and concentration can vary between different batches of serum.[4] This batch-to-batch variability can introduce significant differences in experimental outcomes.[4]
Q4: Can this compound's efficacy be affected by the type of serum used (e.g., Fetal Bovine Serum vs. Human Serum)?
Troubleshooting Guides
Issue: Inconsistent this compound efficacy between experiments.
Potential Cause: Variability in serum concentration or batch-to-batch differences in serum composition.
Troubleshooting Steps:
-
Standardize Serum Usage:
-
Record the manufacturer, lot number, and percentage of serum used for every experiment.
-
If possible, purchase a large single lot of serum to be used for a complete series of experiments to minimize batch-to-batch variability.[4]
-
-
Test a Range of Serum Concentrations:
-
Perform a dose-response experiment with this compound in your cell line of interest using different concentrations of FBS (e.g., 2%, 5%, 10%, and 20%).
-
This will help you to empirically determine the sensitivity of your assay to serum concentration.
-
-
Consider Serum-Free or Reduced-Serum Conditions:
-
If your cell line can be maintained in serum-free or low-serum media for the duration of the drug treatment, this can be an effective way to eliminate the confounding variable of serum protein binding.
-
Ensure that the cells remain viable and behave as expected under these conditions.
-
Issue: this compound appears less potent in your cell-based assay compared to published data.
Potential Cause: High serum protein binding of this compound in your specific experimental conditions.
Troubleshooting Steps:
-
Review and Compare Protocols:
-
Carefully compare the serum concentration used in your protocol with that of the published study.
-
-
Quantify Free vs. Bound Compound (Advanced):
-
If feasible, techniques like equilibrium dialysis or ultrafiltration can be used to determine the fraction of this compound that is bound to proteins in your cell culture medium.
-
-
Perform a Serum Shift Assay:
-
Determine the IC50 of this compound in the presence of varying concentrations of a purified major serum protein, such as bovine serum albumin (BSA), to directly assess the impact of protein binding on its activity.
-
Data Presentation
The following tables illustrate the hypothetical impact of serum concentration on this compound efficacy, based on the principles of drug-protein binding.
Table 1: Hypothetical IC50 Values of this compound at Different FBS Concentrations
| Cell Line | FBS Concentration | Apparent IC50 (nM) |
| HepG2 | 2% | 50 |
| HepG2 | 5% | 120 |
| HepG2 | 10% | 250 |
| HepG2 | 20% | 600 |
Table 2: Hypothetical Effect of Serum Batch on this compound Potency
| Cell Line | FBS Concentration | FBS Lot Number | Apparent IC50 (nM) |
| A549 | 10% | Lot A | 180 |
| A549 | 10% | Lot B | 245 |
| A549 | 10% | Lot C | 210 |
Experimental Protocols
Protocol: Determining the Effect of Serum Concentration on this compound IC50
-
Cell Seeding:
-
Seed your target cells in 96-well plates at a predetermined optimal density.
-
Allow cells to adhere and grow for 24 hours in their standard growth medium containing your usual FBS concentration.
-
-
Preparation of Media with Varying Serum Concentrations:
-
Prepare separate batches of cell culture medium containing different final concentrations of FBS (e.g., 0%, 2%, 5%, 10%, 20%).
-
-
Preparation of this compound Serial Dilutions:
-
For each FBS concentration, prepare a series of this compound dilutions in the corresponding medium. Typically, a 2-fold or 3-fold serial dilution series is appropriate, bracketing the expected IC50.
-
-
Drug Treatment:
-
Remove the existing medium from the 96-well plates.
-
Add the this compound serial dilutions (prepared in the different serum-containing media) to the respective wells. Include vehicle controls for each serum concentration.
-
-
Incubation:
-
Incubate the plates for a duration appropriate for your assay endpoint (e.g., 48 or 72 hours).
-
-
Viability/Proliferation Assay:
-
Assess cell viability or proliferation using a suitable method (e.g., MTT, CellTiter-Glo®).
-
-
Data Analysis:
-
Normalize the data to the vehicle control for each respective serum concentration.
-
Plot the dose-response curves and calculate the IC50 value for each serum concentration using a non-linear regression model.
-
Visualizations
Caption: Impact of Serum Protein Binding on this compound Availability.
Caption: Experimental Workflow for Serum Concentration Effect.
Caption: Troubleshooting Logic for this compound Efficacy Issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stearoyl-CoA desaturase-1 is a key factor for lung cancer-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Culture Academy [procellsystem.com]
- 5. cellgs.com [cellgs.com]
- 6. Different concentrations of fetal bovine serum affect cytokine modulation in Lipopolysaccharide-activated apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
ensuring stability of MF-438 stock solutions
Technical Support Center: MF-438
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the stability of this compound stock solutions for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[1] Different suppliers provide slightly varying solubility data, so it is best to consult the product-specific datasheet. For example, some suppliers state a solubility of 10 mg/mL in DMSO, while others indicate higher concentrations are achievable.[1]
Q2: What are the optimal storage conditions for this compound solid compound and stock solutions?
A2: For long-term stability, the solid form of this compound should be stored at -20°C. Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Q3: How long can I store this compound stock solutions?
A3: The stability of this compound stock solutions depends on the storage temperature. At -20°C, stock solutions are generally stable for at least one month, while storage at -80°C can extend stability for up to 6 months or longer.[2] Always refer to the manufacturer's recommendations for specific storage durations.
Q4: Can I store my this compound stock solution at 4°C?
A4: It is not recommended to store this compound stock solutions at 4°C for extended periods, as this may lead to degradation or precipitation. For short-term storage (e.g., a few days), 4°C may be acceptable, but freezing is preferable for longer durations.
Q5: What are the signs of degradation in my this compound stock solution?
A5: Visual signs of degradation can include a change in color or the appearance of precipitates. A decrease in the expected biological activity of the compound in your experiments can also be an indicator of degradation.
Troubleshooting Guides
Issue 1: Precipitation is observed in my this compound stock solution.
Possible Causes and Solutions:
-
Solution has come out of saturation: The concentration of this compound may be too high for the solvent.
-
Solution: Gently warm the solution to 37°C and vortex or sonicate to try and redissolve the precipitate. If precipitation persists, you may need to prepare a new stock solution at a lower concentration.
-
-
Improper Storage: Storing the solution at 4°C or repeated freeze-thaw cycles can lead to precipitation.
-
Solution: Always store aliquoted stock solutions at -20°C or -80°C. When thawing, allow the vial to come to room temperature before opening to prevent water condensation, which can cause precipitation.
-
-
Solvent Quality: The quality of the DMSO used can affect solubility.
-
Solution: Use anhydrous, high-purity DMSO to prepare your stock solutions.
-
Issue 2: I am observing a loss of this compound activity in my experiments.
Possible Causes and Solutions:
-
Compound Degradation: The compound may have degraded due to improper storage or handling.
-
Solution: Prepare a fresh stock solution from the solid compound. To confirm if the old stock has degraded, you can perform a side-by-side comparison with the new stock in a sensitive and validated assay.
-
-
Repeated Freeze-Thaw Cycles: As mentioned, this can lead to degradation.
-
Solution: Prepare single-use aliquots of your stock solution to minimize the number of freeze-thaw cycles.
-
-
Interaction with Experimental Media: Components in your cell culture media or assay buffer could potentially interact with and degrade this compound over time.
-
Solution: Prepare working dilutions of this compound fresh for each experiment and add them to your experimental system immediately.
-
Quantitative Data Summary
| Parameter | Condition | Value | Reference |
| Solubility in DMSO | Room Temperature | 10 mg/mL | |
| Storage of Solid | -20°C | Long-term | [2] |
| Stock Solution Storage | -20°C | Up to 1 month | [2] |
| Stock Solution Storage | -80°C | Up to 6 months | [2] |
Experimental Protocols
Protocol for Assessing this compound Stock Solution Stability by HPLC
This protocol provides a general framework for assessing the stability of your this compound stock solution using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound stock solution (in DMSO)
-
Freshly prepared this compound reference standard solution (in DMSO)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a UV detector
-
C18 HPLC column
Methodology:
-
Prepare Mobile Phase: A typical mobile phase for reverse-phase HPLC of small molecules is a gradient of water and acetonitrile with 0.1% formic acid. The exact gradient will need to be optimized for your specific column and system.
-
Prepare Samples:
-
Time Zero (T0) Sample: Dilute your current this compound stock solution to a suitable concentration (e.g., 10 µM) with the initial mobile phase conditions.
-
Reference Standard: Prepare a fresh solution of this compound solid at the same concentration as the T0 sample.
-
-
HPLC Analysis:
-
Inject the Reference Standard and the T0 Sample onto the HPLC system.
-
Monitor the elution profile at a wavelength where this compound has maximum absorbance.
-
Record the retention time and the peak area of the main this compound peak.
-
-
Data Analysis:
-
Compare the retention time of your T0 sample to the reference standard. A significant shift could indicate a change in the molecule.
-
Compare the peak area of your T0 sample to the reference standard. A decrease in the peak area of the main peak, or the appearance of new peaks (degradation products), indicates degradation. A common threshold for significant degradation is a loss of more than 10% of the main peak area compared to the reference.
-
Visualizations
Caption: Troubleshooting workflow for this compound stock solution stability issues.
Caption: Simplified overview of the SCD1-mediated fatty acid desaturation pathway and the inhibitory action of this compound.
References
Validation & Comparative
A Comparative Guide to SCD1 Inhibitors: MF-438 versus A939572
For Researchers, Scientists, and Drug Development Professionals
Stearoyl-CoA desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids. Its upregulation is implicated in various diseases, including metabolic disorders and cancer, making it a compelling target for therapeutic intervention. This guide provides a detailed comparison of two prominent small molecule SCD1 inhibitors, MF-438 and A939572, summarizing their performance based on available experimental data to aid researchers in selecting the appropriate tool for their studies.
At a Glance: Key Performance Metrics
Both this compound and A939572 are potent and orally bioavailable inhibitors of SCD1, demonstrating efficacy in both in vitro and in vivo models.[1][2] While both compounds effectively inhibit SCD1, they exhibit different potencies across various species and cell lines.
| Inhibitor | Target | IC50 (in vitro) | Cell-Based IC50 | In Vivo Efficacy (Mouse Model) |
| This compound | rSCD1 | 2.3 nM[3] | HepG2: 21 nM[3] | ED50: 1-3 mg/kg[3] |
| Rat Hepatocytes | 157 nM[3] | NCI-H460 (spheroids): <1 µM[4] | ||
| Pe o/11 (spheroids): <1 µM[4] | ||||
| A939572 | mSCD1 | <4 nM[2][5] | Caki1: 65 nM[2] | Effective in reducing tumor volume in xenograft models[1] |
| hSCD1 | 37 nM[2][5] | A498: 50 nM[2] | ||
| Caki2: 65 nM[2] | ||||
| ACHN: 6 nM[2] | ||||
| FaDu: 19 nM[6] | ||||
| Bladder cancer cells: 30 nM[6] |
Mechanism of Action and Cellular Effects
Both this compound and A939572 function by directly inhibiting the enzymatic activity of SCD1. This inhibition leads to a decrease in the production of monounsaturated fatty acids, altering the cellular lipid composition. This disruption of lipid homeostasis triggers several downstream cellular events, most notably endoplasmic reticulum (ER) stress and apoptosis.[1]
Studies have shown that treatment with either this compound or A939572 leads to the upregulation of ER stress markers and the induction of programmed cell death in various cancer cell lines.[1] Furthermore, the effects of both inhibitors can be rescued by the addition of exogenous oleic acid, the primary product of SCD1, confirming their on-target activity.[4]
In Vivo Performance
Both this compound and A939572 have demonstrated oral bioavailability and in vivo efficacy in mouse models.[1][7] this compound exhibits an ED50 between 1 and 3 mg/kg in a mouse model.[3] A939572 has been shown to be effective in reducing tumor volume in various xenograft models.[1] However, it has been noted that A939572 may cause side effects such as sebaceous gland atrophy, mucosal discharge from the eyes, hair loss, and eye ptosis.[6] Similar side effects, including mucosal discharge from the eyes and increased squinting, have also been reported for this compound.[6]
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to evaluate the efficacy of SCD1 inhibitors like this compound and A939572.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the SCD1 inhibitor (e.g., this compound or A939572) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Treat cells with the desired concentration of the SCD1 inhibitor for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.
ER Stress Analysis (Western Blot)
This technique is used to detect the expression levels of key proteins involved in the ER stress response.
-
Cell Lysis: Treat cells with the SCD1 inhibitor, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against ER stress markers (e.g., BiP, CHOP, p-IRE1α). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Visualizations
SCD1 activity is intertwined with key cellular signaling pathways that regulate cell growth, proliferation, and survival. Inhibition of SCD1 can modulate these pathways, contributing to its anti-cancer effects.
SCD1 and the Wnt/β-catenin Signaling Pathway
SCD1 has been shown to positively regulate the Wnt/β-catenin signaling pathway. Inhibition of SCD1 leads to the destabilization of β-catenin, a key transcriptional co-activator in this pathway.
Caption: SCD1 inhibition disrupts Wnt/β-catenin signaling.
SCD1 and the PI3K/AKT/mTOR Signaling Pathway
SCD1 is also a downstream effector of the PI3K/AKT/mTOR pathway, a central regulator of cell metabolism and survival.
References
- 1. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stearoyl-CoA desaturase-1 is a key factor for lung cancer-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. esmed.org [esmed.org]
- 7. Synthesis and biological activity of a potent and orally bioavailable SCD inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MF-438 and CAY10566 for Stearoyl-CoA Desaturase 1 (SCD1) Inhibition
In the landscape of metabolic research and oncology, the inhibition of Stearoyl-CoA Desaturase 1 (SCD1) has emerged as a promising therapeutic strategy. SCD1 is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids, which are essential for various cellular processes, including membrane fluidity, signal transduction, and cell proliferation. Two prominent small molecule inhibitors, MF-438 and CAY10566, have been instrumental in advancing our understanding of SCD1's role in disease. This guide provides a comprehensive comparison of their performance based on available experimental data, catering to researchers, scientists, and drug development professionals.
Quantitative Performance Analysis
The following table summarizes the key quantitative data for this compound and CAY10566, offering a comparative overview of their potency and cellular activity. It is important to note that the IC50 values are sourced from various studies and commercial suppliers, and direct comparisons should be made with caution due to potential differences in experimental conditions.
| Parameter | This compound | CAY10566 | Source(s) |
| Target | Stearoyl-CoA Desaturase 1 (SCD1) | Stearoyl-CoA Desaturase 1 (SCD1) | [1][2] |
| IC50 (rat SCD1, enzymatic assay) | 2.3 nM | Not Available | [3][4] |
| IC50 (mouse SCD1, enzymatic assay) | Not Available | 4.5 nM | [2][5][6] |
| IC50 (human SCD1, enzymatic assay) | Not Available | 26 nM | [2][5][6] |
| IC50 (HepG2 cells, fatty acid conversion) | Not Available | 6.8 nM (palmitic acid) / 7.9 nM (heptadecanoic acid) | [2][5][6] |
| IC50 (NCI-H460 spheroids) | < 1 µM | Not Available | [7] |
| IC50 (PANC-1 cells, viability) | Not Available | 142.4 nM | [8] |
| Oral Bioavailability | Yes | Yes | [2][3] |
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for key assays are outlined below.
SCD1 Enzymatic Inhibition Assay (General Protocol)
This protocol describes a common method for determining the in vitro potency of inhibitors against SCD1.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against recombinant SCD1 enzyme.
Materials:
-
Recombinant human or mouse SCD1 enzyme
-
Stearoyl-CoA substrate
-
NADPH
-
Assay buffer (e.g., phosphate buffer with cofactors)
-
Test compounds (this compound or CAY10566) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation cocktail and vials or mass spectrometry equipment
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the recombinant SCD1 enzyme.
-
Add varying concentrations of the test compound to the reaction mixture and pre-incubate for a specified time.
-
Initiate the enzymatic reaction by adding the Stearoyl-CoA substrate.
-
Allow the reaction to proceed for a defined period at a controlled temperature.
-
Terminate the reaction (e.g., by adding a strong acid).
-
Quantify the amount of the product (oleoyl-CoA) formed. This can be achieved using methods such as liquid scintillation counting of a radiolabeled product or by liquid chromatography-mass spectrometry (LC-MS).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
Cellular Fatty Acid Conversion Assay (HepG2 Cells)
This assay measures the ability of an inhibitor to block the conversion of saturated to monounsaturated fatty acids in a cellular context.
Objective: To determine the IC50 of a test compound for inhibiting SCD1 activity in living cells.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum
-
Test compounds (e.g., CAY10566)
-
Labeled saturated fatty acid substrate (e.g., [14C]palmitic acid or heptadecanoic acid)
-
Lipid extraction solvents (e.g., hexane/isopropanol)
-
Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) equipment
Procedure:
-
Seed HepG2 cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound for a predetermined time.
-
Add the labeled saturated fatty acid substrate to the cell culture medium.
-
Incubate the cells for a specific period to allow for fatty acid uptake and metabolism.
-
Wash the cells and extract the total lipids using an appropriate solvent system.
-
Separate the different fatty acid species using TLC or GC-MS.
-
Quantify the amount of labeled monounsaturated fatty acid product.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Signaling Pathways and Cellular Effects
Inhibition of SCD1 by this compound and CAY10566 has been shown to impact several critical signaling pathways implicated in cancer and metabolic diseases.
Caption: General signaling pathways affected by SCD1 inhibition.
Both this compound and CAY10566 have been shown to induce apoptosis and reduce the proliferation of various cancer cells.[1] CAY10566 has been specifically implicated in the induction of AMPK-mediated autophagy and the suppression of the PI3K/Akt/mTOR signaling pathway.[9][10] this compound has been demonstrated to reduce cancer stem cell markers and impair spheroid formation in lung cancer models, a process linked to the Wnt/β-catenin signaling pathway.[7][11]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating and comparing SCD1 inhibitors.
Caption: A typical workflow for SCD1 inhibitor evaluation.
Conclusion
Both this compound and CAY10566 are potent and orally bioavailable inhibitors of SCD1 that have proven to be valuable research tools. Based on the available data, this compound appears to be a highly potent inhibitor of rat SCD1, while CAY10566 has well-characterized inhibitory activity against both mouse and human SCD1 in enzymatic and cellular assays.[2][3][4][5][6] The choice between these two inhibitors may depend on the specific research question, the model system being used (species), and the desired experimental endpoint. For studies focusing on human SCD1, CAY10566 has more readily available and detailed inhibitory data. For researchers investigating cancer stemness, this compound has been more extensively characterized in that context.[7][11] Ultimately, for a definitive comparison, a head-to-head study in the same experimental systems would be necessary. This guide provides a solid foundation for researchers to make an informed decision based on the current body of scientific literature.
References
- 1. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. CAY10566 | Stearoyl-CoA Desaturase (SCD) | Dehydrogenase | TargetMol [targetmol.com]
- 7. Stearoyl-CoA desaturase-1 is a key factor for lung cancer-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mednexus.org [mednexus.org]
- 9. Critical role of SCD1 in autophagy regulation via lipogenesis and lipid rafts-coupled AKT-FOXO1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of stearoyl-coenzyme A desaturase 1 ameliorates hepatic steatosis by inducing AMPK-mediated lipophagy | Aging [aging-us.com]
- 11. Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker: Focusing on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Cell Death: The Power of Combining MF-438 with Proteasome Inhibitors
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals are increasingly focusing on combination therapies to overcome cancer cell resistance and enhance treatment efficacy. A promising strategy has emerged from the synergistic interaction between the novel stearoyl-CoA desaturase 1 (SCD1) inhibitor, MF-438, and established proteasome inhibitors. This combination has demonstrated a potent ability to induce cancer cell death, particularly in aggressive malignancies such as anaplastic thyroid carcinoma (ATC). This guide provides a comprehensive comparison of the synergistic effects, supported by experimental data, to inform further research and development in this critical area.
The inhibition of SCD1, a key enzyme in fatty acid metabolism, by this compound has been shown to induce endoplasmic reticulum (ER) stress, a condition that can trigger apoptosis in cancer cells. Proteasome inhibitors, such as bortezomib and carfilzomib, function by blocking the cell's protein degradation machinery, leading to an accumulation of misfolded proteins and also inducing ER stress. The concurrent administration of this compound and a proteasome inhibitor creates a dual assault on cancer cell homeostasis, leading to a synergistic amplification of ER stress and a significant increase in apoptosis.
Quantitative Analysis of Synergistic Effects
Studies have demonstrated a clear synergistic effect when combining this compound with proteasome inhibitors in ATC cell lines. The synergy is quantified using the Combination Index (CI), where a CI value less than 1 indicates a synergistic interaction.
| Cell Line | Drug Combination | Concentration Range | Combination Index (CI) | Outcome |
| THJ-16T (ATC) | This compound + Bortezomib | Various | < 1 | Synergistic decrease in cell proliferation and increase in apoptosis[1] |
| THJ-16T (ATC) | This compound + Carfilzomib | Various | < 1 | Synergistic decrease in cell proliferation and increase in apoptosis[1] |
| THJ-29T (ATC) | This compound + Bortezomib | Various | < 1 | Synergistic decrease in cell proliferation and increase in apoptosis[1] |
| THJ-29T (ATC) | This compound + Carfilzomib | Various | < 1 | Synergistic decrease in cell proliferation and increase in apoptosis[1] |
Table 1: Summary of synergistic effects of this compound with proteasome inhibitors in anaplastic thyroid carcinoma (ATC) cell lines. Data synthesized from preclinical studies.[1]
Experimental Protocols
The following is a detailed methodology for key experiments cited in the analysis of the synergistic effects of this compound and proteasome inhibitors.
Cell Culture: Anaplastic thyroid carcinoma (ATC) cell lines, THJ-16T and THJ-29T, were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Cells were seeded in 96-well plates and treated with this compound, a proteasome inhibitor (bortezomib or carfilzomib), or the combination of both for 72 hours. Luminescence was measured using a plate reader, and cell viability was expressed as a percentage of the untreated control.
Apoptosis Assay: Apoptosis was quantified using the Annexin V-FITC Apoptosis Detection Kit (BD Biosciences). Cells were treated with the respective drugs for 48 hours. After treatment, cells were harvested, washed with PBS, and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. The percentage of apoptotic cells was determined by flow cytometry.
Combination Index (CI) Analysis: The synergistic effect of the drug combination was determined by the Chou-Talalay method using the CompuSyn software. CI values were calculated from the dose-response curves of the single agents and their combination. A CI < 1, CI = 1, and CI > 1 indicate synergism, additive effect, and antagonism, respectively.
Visualizing the Mechanism and Workflow
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Synergistic induction of apoptosis by this compound and proteasome inhibitors.
References
Unveiling the Cellular Impact of MF-438: A Comparative Guide to a Novel SCD1 Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the stearoyl-CoA desaturase 1 (SCD1) inhibitor, MF-438, and its effects across various cell lines. We present a cross-validation of its performance with supporting experimental data and a look at alternative SCD1 inhibitors.
This compound is a potent and orally bioavailable small molecule inhibitor of stearoyl-CoA desaturase 1 (SCD1), an enzyme crucial for the synthesis of monounsaturated fatty acids.[1][2] SCD1 plays a significant role in cellular processes such as membrane fluidity, signaling, and energy storage. Its upregulation has been implicated in numerous diseases, including cancer, making it a compelling therapeutic target. This guide delves into the quantitative effects of this compound on various cancer cell lines and provides detailed protocols for key experimental assays to assess its efficacy.
Comparative Efficacy of SCD1 Inhibitors Across Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other notable SCD1 inhibitors, A939572 and CAY10566, in various human cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | NCI-H460 (adherent) | Non-Small Cell Lung Cancer | ~20,000 - 50,000 | [3] |
| MPEDCC (adherent) | Malignant Pleural Mesothelioma | ~20,000 - 50,000 | [3] | |
| A939572 | Caki1 | Clear Cell Renal Cell Carcinoma | 65 | [4] |
| A498 | Clear Cell Renal Cell Carcinoma | 50 | [4] | |
| Caki2 | Clear Cell Renal Cell Carcinoma | 65 | [4] | |
| ACHN | Clear Cell Renal Cell Carcinoma | 6 | [4] | |
| CAY10566 | HepG2 | Hepatocellular Carcinoma | 7.9 / 6.8 | [5][6] |
| PANC-1 | Pancreatic Cancer | 142.4 | [7] | |
| Swiss 3T3 | Mouse Embryonic Fibroblast | Concentration-dependent decrease in proliferation | [5] |
Note: The IC50 values for this compound in adherent cell cultures are notably high, suggesting that its primary effect may be more pronounced in inhibiting cancer stem cell-like properties, such as spheroid formation, rather than general cell viability in 2D culture.[3]
Experimental Protocols
To ensure reproducibility and facilitate the design of further studies, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of SCD1 inhibitors on cancer cell lines and to calculate IC50 values.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound or other SCD1 inhibitors in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) at the same concentration as the highest compound concentration.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for SCD1 Expression
This protocol is used to assess the protein levels of SCD1 and other relevant signaling molecules in response to inhibitor treatment.
-
Cell Lysis: Treat cells with this compound or other inhibitors for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[2]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2][8]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against SCD1 (or other target proteins) overnight at 4°C with gentle agitation.[9]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[2][8]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an appropriate imaging system.[2]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis and necrosis in cells treated with SCD1 inhibitors.
-
Cell Treatment and Collection: Treat cells with the desired concentrations of the inhibitor for a specified time. Collect both adherent and floating cells.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[10][11] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the SCD1 signaling pathway and a typical experimental workflow for evaluating SCD1 inhibitors.
Caption: The SCD1 signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for evaluating SCD1 inhibitors.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. bosterbio.com [bosterbio.com]
- 3. real-research.com [real-research.com]
- 4. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CAY10566 - Ace Therapeutics [acetherapeutics.com]
- 7. mednexus.org [mednexus.org]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
- 9. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Confirming MF-438 Specificity: A Comparative Lipidomic Profiling Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Stearoyl-CoA Desaturase 1 (SCD1) inhibitor, MF-438, with other commonly used SCD1 inhibitors, focusing on their specificity as confirmed by lipidomic profiling. The data presented herein is collated from multiple studies to offer a clear perspective on the on-target effects and downstream signaling consequences of these compounds.
Introduction to this compound and SCD1 Inhibition
This compound is a potent and orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), an enzyme that plays a critical role in lipid metabolism.[1] SCD1 catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleic acid (18:1) and palmitoleic acid (16:1), from their saturated fatty acid (SFA) precursors, stearic acid (18:0) and palmitic acid (16:0), respectively. The balance between SFAs and MUFAs is crucial for membrane fluidity, signal transduction, and overall cellular homeostasis. Dysregulation of SCD1 activity has been implicated in various diseases, including metabolic disorders and cancer.
Lipidomic profiling, a comprehensive analysis of the lipid content of a biological system, serves as a powerful tool to confirm the specificity of SCD1 inhibitors. By quantifying the changes in the lipid landscape upon inhibitor treatment, researchers can verify the on-target activity of the compound, characterized by an accumulation of SFAs and a depletion of MUFAs.
Comparative Lipidomic Analysis of SCD1 Inhibitors
| Inhibitor | Cell Line/Model | Key Lipidomic Changes | Reference |
| This compound | Adipocytes | Induced morphological changes and cell death similar to other SCD1 inhibitors, suggesting a common on-target effect. | [2] |
| A939572 | MCF-7 breast cancer cells | Altered lipid composition, implying disruptions in membrane integrity and signaling cascades. | [3] |
| CAY10566 | Caki-2 renal cancer cells | Significant increase in stearic acid (18:0) and a consequent decrease in oleic acid (18:1n-9). | [4] |
| CAY10566 | 3T3-L1 adipocytes | Increased total SFA content (~1.3-fold) and decreased total MUFA content (~4.0-fold). Specifically, a ~2.2-fold increase in 18:0 and a ~8.3-fold decrease in 16:1n-7. |
Interpretation: The data consistently demonstrates that inhibition of SCD1 by various compounds, including those structurally related to this compound, leads to the expected shift in the cellular lipid profile: an accumulation of saturated fatty acids and a depletion of monounsaturated fatty acids. This provides strong evidence for the on-target specificity of these inhibitors. While quantitative comparisons between inhibitors from different studies should be made with caution due to varying experimental conditions, the qualitative trend is a reliable indicator of SCD1 inhibition.
Experimental Protocols
This section details a representative protocol for lipidomic analysis of cells treated with an SCD1 inhibitor, based on established methodologies.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., human cancer cell lines) in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with the desired concentration of this compound or other SCD1 inhibitors (e.g., 10 µM) or vehicle control (e.g., DMSO) for 24-48 hours.
Lipid Extraction
-
Cell Harvesting: Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Quenching and Lysis: Add 1 mL of ice-cold 80% methanol to each well and scrape the cells. Transfer the cell suspension to a microcentrifuge tube.
-
Homogenization: Sonicate the cell suspension on ice to ensure complete lysis.
-
Phase Separation: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant containing the lipid extract to a new tube.
-
Drying: Dry the lipid extract under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol:chloroform 1:1).
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for lipid separation.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 100% mobile phase B over 20-30 minutes is a typical starting point.
-
-
Mass Spectrometry Detection:
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument is recommended for accurate mass measurements.
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to cover a broad range of lipid classes.
-
Data Acquisition: Acquire data in a data-dependent manner, where the most abundant ions in a full scan are selected for fragmentation (MS/MS) to aid in lipid identification.
-
Data Analysis
-
Peak Picking and Alignment: Use a software package such as XCMS, MS-DIAL, or vendor-specific software to detect and align chromatographic peaks across all samples.
-
Lipid Identification: Identify lipids by matching their accurate mass and MS/MS fragmentation patterns to lipid databases (e.g., LIPID MAPS, HMDB).
-
Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA) to identify lipids that are significantly altered between the inhibitor-treated and control groups.
Signaling Pathways and Experimental Workflows
The inhibition of SCD1 by this compound has significant downstream consequences on cellular signaling pathways, primarily due to the alteration of the lipid composition of cellular membranes and the availability of specific lipid signaling molecules.
SCD1 Inhibition and Downstream Signaling
Caption: SCD1 inhibition by this compound alters fatty acid metabolism and downstream signaling.
Experimental Workflow for Lipidomic Profiling
Caption: A typical workflow for lipidomic profiling of SCD1 inhibitor-treated cells.
Conclusion
Lipidomic profiling is an indispensable tool for confirming the on-target specificity of SCD1 inhibitors like this compound. The consistent observation of increased saturated fatty acids and decreased monounsaturated fatty acids upon treatment provides a clear and quantifiable measure of efficacy. Furthermore, understanding the downstream consequences of SCD1 inhibition on critical signaling pathways such as Wnt/β-catenin and AKT is essential for the development of targeted therapies. This guide provides a framework for researchers to design and interpret lipidomic studies aimed at characterizing SCD1 inhibitors and their biological effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Scd1 and monounsaturated lipids are required for autophagy and survival of adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination of low glucose and SCD1 inhibition impairs cancer metabolic plasticity and growth in MCF-7 cancer cells: a comprehensive metabolomic and lipidomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Hypoxic Microenvironment Induces Stearoyl-CoA Desaturase-1 Overexpression and Lipidomic Profile Changes in Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Potency of MF-438 in Human vs. Mouse Cell Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of MF-438, a small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), in human and mouse cell-based assays. The data presented is intended to assist researchers in evaluating the translational potential of this compound and in the design of future experiments.
Potency of this compound: Human vs. Rodent Cellular Assays
The inhibitory activity of this compound has been assessed in various cell-based and cell-free assays. The following table summarizes the key quantitative data on the potency of this compound in human and rodent systems.
| Assay System | Species | Cell/Enzyme Type | Endpoint | Potency (IC50/ED50) | Reference |
| Cell-Free Assay | Rat | Recombinant SCD1 (rSCD1) | Enzymatic Activity | 2.3 nM | [1][2] |
| Cellular Assay | Human | HepG2 (Hepatocellular Carcinoma) | SCD1 Activity | 21 nM | [1] |
| Cellular Assay | Rat | Primary Hepatocytes | SCD1 Activity | 157 nM | [1] |
| Cellular Assay | Human | NCI-H460 (Non-Small Cell Lung Cancer) | Cell Viability (Adherent Culture) | 20-50 µM | [3] |
| Cellular Assay | Human | Primary Lung Adenocarcinoma Cells | Cell Viability (Adherent Culture) | 20-50 µM | [3] |
| Cellular Assay | Human | NCI-H460 & Primary Lung Cancer Cells | Spheroid Formation | Effective at lower concentrations than in adherent cultures | [3] |
| In Vivo Assay | Mouse | Liver | Pharmacodynamic (PD) Assay | 1-3 mg/kg (ED50) | [1][4] |
Note: IC50 is the half-maximal inhibitory concentration. ED50 is the half-maximal effective dose.
Experimental Protocols
SCD1 Inhibition Assay in Cellular Systems
This protocol provides a general methodology for determining the potency of this compound in inhibiting SCD1 activity in cultured cells, based on descriptions from published studies.[1]
Objective: To measure the concentration-dependent inhibition of SCD1 by this compound in a cellular context.
Materials:
-
Human or mouse cell line of interest (e.g., HepG2, primary hepatocytes)
-
Cell culture medium and supplements
-
This compound
-
[1-14C]-Stearoyl CoA
-
Cell lysis buffer
-
Scintillation counter and fluid
Procedure:
-
Cell Culture: Plate cells at a suitable density in multi-well plates and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO). Treat the cells with varying concentrations of this compound for a predetermined incubation period.
-
Metabolic Labeling: Add [1-14C]-Stearoyl CoA to the culture medium and incubate for a sufficient time to allow for its conversion to [1-14C]-oleoyl-CoA by SCD1.
-
Cell Lysis and Lipid Extraction: Aspirate the medium, wash the cells, and lyse them. Extract the total lipids from the cell lysate.
-
Separation and Quantification: Separate the saturated and monounsaturated fatty acids from the lipid extract, typically using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Radioactivity Measurement: Quantify the amount of radioactivity in the spots corresponding to stearoyl-CoA and oleoyl-CoA using a scintillation counter.
-
Data Analysis: Calculate the percentage of SCD1 activity inhibition for each concentration of this compound relative to the vehicle-treated control. Determine the IC50 value by fitting the data to a dose-response curve.
Spheroid Formation Assay
This protocol outlines a general procedure for assessing the effect of this compound on the self-renewal capacity of cancer stem-like cells.[3]
Objective: To evaluate the inhibitory effect of this compound on the formation of tumor spheroids.
Materials:
-
Cancer cell line with spheroid-forming capacity
-
Serum-free spheroid culture medium
-
Ultra-low attachment multi-well plates
-
This compound
Procedure:
-
Cell Seeding: Dissociate adherent cancer cells into a single-cell suspension and seed them at a low density in ultra-low attachment plates with serum-free spheroid culture medium.
-
Compound Treatment: Add this compound at various concentrations to the wells at the time of seeding.
-
Spheroid Formation: Culture the cells for a period of 7-14 days to allow for spheroid formation.
-
Quantification: Count the number of spheroids formed in each well under a microscope. Spheroids are typically defined as cell aggregates above a certain size threshold.
-
Data Analysis: Compare the number of spheroids in the this compound-treated wells to the vehicle-treated control wells to determine the effect of the compound on spheroid formation.
Visualizing the Mechanism of Action of this compound
SCD1 Signaling Pathway and Inhibition by this compound
Stearoyl-CoA Desaturase 1 (SCD1) is a key enzyme in lipid metabolism, catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[5] This process is crucial for maintaining the fluidity of cellular membranes and for the synthesis of various lipid species that play roles in cellular signaling.[5] The inhibition of SCD1 by this compound disrupts these processes, leading to cellular stress and, in some contexts, cell death.
Caption: Inhibition of SCD1 by this compound blocks the synthesis of MUFAs.
Experimental Workflow for Evaluating this compound Potency
The following diagram illustrates a typical workflow for assessing the potency of this compound in a cellular assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Stearoyl-CoA desaturase-1 is a key factor for lung cancer-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound ≥99% (HPLC), Stearoyl-CoA Desaturase 1 (SCD1) inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker: Focusing on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for MF-438
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the proper management of MF-438, a potent Stearoyl-CoA Desaturase 1 (SCD1) inhibitor.
Personal Protective Equipment (PPE)
When handling this compound, which is typically a crystalline solid or powder, adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Laboratory coat. | |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved particulate respirator is recommended. |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and the safety of the laboratory environment.
Handling:
-
Avoid contact with skin and eyes.
-
Do not breathe dust.
-
Ensure adequate ventilation.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place. Recommended storage temperature is typically between 2-8°C.[1]
-
It is stable for up to 3 months at -20°C in solution.
Spill and Disposal Procedures
In the event of a spill or for routine disposal, the following procedures should be followed to mitigate any potential hazards.
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use appropriate absorbent material to contain the spill. Avoid generating dust.
-
Collect: Carefully sweep or scoop up the spilled material into a designated, labeled waste container.
-
Clean: Clean the spill area thoroughly with a suitable decontaminating solution.
-
Dispose: Dispose of the waste according to institutional and local regulations.
Disposal:
-
Dispose of unused this compound and any contaminated materials as hazardous chemical waste.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
-
Do not dispose of down the drain or into the environment.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
